molecular formula C2H4N4S2 B7772662 4-amino-1,2,4-triazole-3,5-dithiol

4-amino-1,2,4-triazole-3,5-dithiol

Cat. No.: B7772662
M. Wt: 148.22 g/mol
InChI Key: MFLTWZOFWVXIEF-UHFFFAOYSA-N
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Description

4-amino-1,2,4-triazole-3,5-dithiol is a useful research compound. Its molecular formula is C2H4N4S2 and its molecular weight is 148.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-1,2,4-triazole-3,5-dithiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-1,2,4-triazole-3,5-dithiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,2,4-triazole-3,5-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLTWZOFWVXIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N1N)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NN=C(N1N)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Difference between 4-amino-1,2,4-triazole-3,5-dithiol and Purpald reagent

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-amino-1,2,4-triazole-3,5-dithiol and Purpald® Reagent: A Comparative Analysis for the Research Professional

Abstract

In the landscape of chemical reagents, structural similarity can often belie vast functional differences. This guide provides a detailed technical exploration of two such compounds: 4-amino-1,2,4-triazole-3,5-dithiol and 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, the latter widely known as the Purpald® reagent. While both are built upon a 1,2,4-triazole framework, their distinct functional groups dictate entirely different realms of application. This document will dissect their chemical identities, elucidate their core reaction mechanisms, present a head-to-head comparison, and provide validated experimental protocols. The objective is to furnish researchers, scientists, and drug development professionals with the expert knowledge required to discern and effectively deploy these reagents in their respective fields.

4-amino-1,2,4-triazole-3,5-dithiol: The Metal Chelator and Corrosion Inhibitor

Core Identity and Physicochemical Properties

4-amino-4H-1,2,4-triazole-3,5-dithiol is a heterocyclic compound distinguished by a central 1,2,4-triazole ring, an amino group at the 4-position, and two thiol (mercapto) groups.[1][2] These thiol groups are the primary drivers of its chemical reactivity, particularly its affinity for metal ions.

Table 1: Physicochemical Properties of 4-amino-1,2,4-triazole-3,5-dithiol

PropertyValueSource
IUPAC Name 4-amino-1,2,4-triazolidine-3,5-dithione[2]
CAS Number 3652-33-3[2]
Molecular Formula C₂H₄N₄S₂[2]
Molecular Weight 148.22 g/mol [2]
Appearance White to off-white powder
Solubility Soluble in alkaline solutions (e.g., NaOH)[1]
Primary Applications and Mechanism of Action

The utility of this dithiol compound is rooted in the nucleophilic nature of its two thiol groups. These groups can readily coordinate with various metal ions, making it a powerful chelating agent and, consequently, an effective corrosion inhibitor.

  • Corrosion Inhibition : The compound is an effective corrosion inhibitor for metals like low-carbon steel in acidic media.[1] It forms a protective layer on the metal surface by coordinating with surface metal ions, thereby preventing oxidative degradation.[1]

  • Analytical Chemistry : As a chelating agent, it can be used for the detection and quantification of heavy metal ions. The formation of metal-dithiol complexes often results in a color change or precipitation, which can be measured spectrophotometrically or gravimetrically.

  • Synthetic Chemistry : The triazole ring and its functional groups serve as a versatile scaffold for synthesizing more complex heterocyclic systems for potential pharmaceutical or material science applications.[3][4][5][6][7][8]

Mechanism: Metal Chelation

The mechanism involves the deprotonation of the thiol groups in an appropriate pH environment to form thiolate anions. These anions then act as bidentate ligands, coordinating with a metal ion to form a stable chelate ring structure.

chelation_mechanism cluster_0 Deprotonation cluster_1 Chelation ATD Dithiol (R-(SH)₂) Base + 2OH⁻ Anion Dithiolate Anion (R-(S⁻)₂) Base->Anion Water - 2H₂O Anion_c Dithiolate Anion Metal Metal Ion (M²⁺) Complex Stable Metal Complex Metal->Complex Anion_c->Complex

Caption: Generalized mechanism of metal chelation by 4-amino-1,2,4-triazole-3,5-dithiol.

Purpald® Reagent: The Aldehyde Specialist

Core Identity and Physicochemical Properties

Purpald® is the trade name for 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole.[9][10] Its structure is notable for the presence of a hydrazino (-NHNH₂) group, which is the cornerstone of its high specificity for aldehydes.[11][12]

Table 2: Physicochemical Properties of Purpald® Reagent

PropertyValueSource
IUPAC Name 4-amino-3-hydrazinyl-4,5-dihydro-1H-1,2,4-triazole-5-thione[13]
CAS Number 1750-12-5[13][14]
Molecular Formula C₂H₆N₆S[13][14]
Molecular Weight 146.17 g/mol [9][14]
Appearance White to pale cream or gray powder/crystals[13]
Solubility Soluble in strongly alkaline solutions (e.g., NaOH, KOH)[9]
Primary Application and Mechanism of Action

Purpald is a highly sensitive and specific reagent for the colorimetric detection of aldehydes.[9][10][15][16] It is widely used in environmental monitoring for formaldehyde, quality control in industries, and in biochemical assays.[9][17] A key advantage is its ability to function at room temperature under alkaline conditions.[10][17] The reagent is remarkably specific, as it does not react with ketones, esters, amides, or other common organic functional groups to produce the characteristic purple color.[9][18]

Mechanism: Aldehyde Detection

The detection process is a classic two-step chemical reaction:

  • Condensation : In a strongly alkaline solution, the aldehyde undergoes a condensation reaction with the Purpald reagent. This forms a bicyclic aminal intermediate.[18]

  • Oxidation : This colorless intermediate is then oxidized by an oxidizing agent, typically atmospheric oxygen, to yield a stable, intensely purple-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazine.[9][10][18] The intensity of this color is directly proportional to the initial aldehyde concentration and can be quantified spectrophotometrically around 550 nm.[10][19]

purpald_mechanism Aldehyde Aldehyde (R-CHO) Intermediate Colorless Intermediate Aldehyde->Intermediate Condensation (Alkaline pH) Purpald Purpald Reagent Purpald->Intermediate Product Purple-Magenta Product (λmax ≈ 550 nm) Intermediate->Product Oxidation Oxidant Oxidant (e.g., Air) Oxidant->Product

Caption: Reaction mechanism for the colorimetric detection of aldehydes using Purpald® reagent.

Comparative Analysis: Choosing the Right Tool

The choice between these two triazole derivatives is dictated entirely by the analytical or synthetic objective. Their structural nuances lead to fundamentally different chemical behaviors.

Causality Behind Experimental Choices

An analyst chooses 4-amino-1,2,4-triazole-3,5-dithiol when the target analyte is a metal ion or the goal is to protect a metal surface. The experimental design will focus on optimizing pH to facilitate thiol deprotonation and ensuring conditions that favor stable complex formation.

Conversely, a researcher selects the Purpald® reagent exclusively for the detection and quantification of aldehydes. The protocol must ensure a strongly alkaline environment to drive the initial condensation and sufficient oxidant (often just air) to complete the color-forming oxidation step.[9] Its high specificity is its greatest asset, eliminating interference from other carbonyl compounds like ketones.[9]

Table 3: Head-to-Head Comparison

Feature4-amino-1,2,4-triazole-3,5-dithiolPurpald® Reagent
Primary Reactive Group Two Thiol (-SH) groupsHydrazino (-NHNH₂) group
Core Functionality Metal ChelationAldehyde Condensation
Main Application Corrosion inhibition, heavy metal detectionSensitive & specific detection of aldehydes
Target Analytes Divalent and other metal ions (e.g., Fe²⁺, Cu²⁺)Aldehydes (e.g., Formaldehyde, Acetaldehyde)
Reaction Conditions pH-dependent (often near-neutral to alkaline)Strongly alkaline (e.g., 1N NaOH)
End Product Metal-ligand complexIntensely colored tetrazine derivative
Detection Method Spectrophotometry, Gravimetry, ElectrochemistryColorimetry / Spectrophotometry (~550 nm)

Field-Proven Experimental Protocols

Protocol: Inhibition of Steel Corrosion in Acidic Media using Dithiol

This protocol provides a framework for evaluating the efficacy of 4-amino-1,2,4-triazole-3,5-dithiol as a corrosion inhibitor using the weight loss method.

  • Materials : Low-carbon steel coupons of known surface area, 1M HCl solution, 4-amino-1,2,4-triazole-3,5-dithiol, analytical balance, desiccator.

  • Methodology :

    • Preparation : Mechanically polish steel coupons, degrease with acetone, wash with deionized water, dry, and record their initial weight (W₁).

    • Inhibitor Solutions : Prepare a series of 1M HCl solutions containing various concentrations of the dithiol inhibitor (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM).

    • Immersion : Fully immerse one prepared coupon into each test solution. Maintain at a constant temperature (e.g., 25 °C) for a defined period (e.g., 6 hours).

    • Cleaning : After immersion, remove the coupons, wash with water and a soft brush to remove corrosion products, rinse with acetone, dry, and re-weigh (W₂).

    • Calculation : Calculate the corrosion rate (CR) and inhibitor efficiency (%IE) using the weight loss (W₁ - W₂).

  • Trustworthiness (Self-Validation) : The experiment must include a "blank" run (0 mM inhibitor) to establish the baseline corrosion rate. Reproducibility is confirmed by running duplicates or triplicates for each concentration. The linear trend of increasing efficiency with increasing inhibitor concentration (up to a plateau) validates the mechanism.

Protocol: Quantification of Aqueous Formaldehyde using Purpald®

This protocol details a microplate-based colorimetric assay for formaldehyde.

  • Materials : Purpald® reagent, 1N NaOH, formaldehyde standard solution, 96-well microplate, microplate reader.

  • Methodology :

    • Reagent Preparation : Prepare the Purpald® working solution by dissolving it in 1N NaOH as per the manufacturer's recommendation (e.g., 10-20 mg in 2 mL).[9] This solution should be freshly prepared.

    • Standard Curve : Prepare a dilution series of formaldehyde standards (e.g., 0, 2, 5, 10, 20 µM) in deionized water.

    • Assay Setup : Pipette 100 µL of each standard and unknown sample into separate wells of the 96-well plate.

    • Reaction : Add 100 µL of the Purpald® working solution to each well. Mix thoroughly by gentle agitation.

    • Incubation : Incubate the plate at room temperature for 20-30 minutes. This allows for both the condensation and the subsequent air oxidation to develop the color.[19]

    • Measurement : Measure the absorbance of each well at 550 nm using a microplate reader.

  • Trustworthiness (Self-Validation) : A calibration curve is generated from the standards; the assay is considered valid if the R² value is ≥ 0.99. The "0" standard serves as the blank to correct for any background color of the reagent. The stability of the purple color can be checked by reading the plate at several time points after the initial incubation.

References

  • Zomer, G., & Zuman, P. (1993). A rapid formaldehyde assay using purpald reagent: application under periodation conditions. Analytical Biochemistry, 214(1), 289-292.
  • Forest Products Laboratory. (n.d.). Visual Method for Measuring Formaldehyde Release From Resin-Bonded Boards. Retrieved from [Link]

  • Lachenmeier, D. W., & Frank, W. (2011). Formaldehyde in Alcoholic Beverages: Large Chemical Survey Using Purpald Screening Followed by Chromotropic Acid Spectrophotometry with Multivariate Curve Resolution. Food Additives & Contaminants: Part A, 28(1), 1-10.
  • Dickinson, R. G., & Jacobsen, N. W. (1970). 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole.
  • Kuznetsov, Y. I., et al. (2020). 4-AMINO-4H-1,2,4-TRIAZOLE-3,5-DITHIOL INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA.
  • Aryl. (2025). Making Purpald and turning aldehydes purple. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4354136, 4-amino-4H-1,2,4-triazole-3,5-dithiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the determination of aldehydes using purpald. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

  • Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Pharmacy and Pharmacology, 74(1), 1-12.
  • Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo.
  • Hotsulia, A. S. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Zaporozhye Medical Journal, 23(5), 711-716.
  • Al-Soud, Y. A., et al. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 24(12), 2296.
  • Nazarov, A. A., et al. (2021). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. Mini-Reviews in Organic Chemistry, 18(4), 397-414.
  • Samelyuk, Y. G., & Kaplaushenko, A. G. (2016). Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives. Current issues in pharmacy and medicine: science and practice, (3), 4-8.
  • Patel, P., et al. (2014). Synthesis and evaluation of 4-amino-5-phenyl-4H-[9][17]-triazole-3-thiol derivatives as antimicrobial agents. Journal of Young Pharmacists, 6(2), 29-35.

Sources

Technical Whitepaper: Mechanistic Synthesis of 4-Amino-1,2,4-Triazole-3,5-Dithiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis mechanism of 4-amino-1,2,4-triazole-3,5-dithiol (ADMT) from thiocarbohydrazide (TCH).

Executive Summary

4-amino-1,2,4-triazole-3,5-dithiol (ADMT) is a critical heterocyclic intermediate used extensively in the synthesis of fused heterocyclic compounds (e.g., 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles) with potent antifungal, anti-inflammatory, and analgesic properties. It also serves as a high-efficiency corrosion inhibitor for copper and steel alloys due to its ability to form stable coordination complexes with transition metals.

This guide provides a rigorous mechanistic analysis and experimental protocol for the synthesis of ADMT starting from Thiocarbohydrazide (TCH). Unlike the direct hydrazinolysis of carbon disulfide (which yields TCH in situ), this protocol isolates the TCH transformation to ensure higher purity and defined reaction kinetics.

Chemical Foundation & Thermodynamics

The transformation involves the cyclocondensation of Thiocarbohydrazide (TCH) with Carbon Disulfide (


) .
CompoundFormulaMW ( g/mol )RoleKey Property
Thiocarbohydrazide

106.15NucleophileBifunctional hydrazine core
Carbon Disulfide

76.14ElectrophileC=S donor, highly flammable
Pyridine

79.10Solvent/BaseProton acceptor, catalyst
ADMT (Target)

148.21ProductExists as thione tautomer

Stoichiometry:



The reaction is driven by the thermodynamic stability of the aromatic triazole ring and the entropic gain from the release of hydrogen sulfide gas (


).

Mechanism of Action

The formation of the 1,2,4-triazole ring follows a nucleophilic addition-elimination pathway.

Phase 1: Nucleophilic Attack

The terminal amino group of the thiocarbohydrazide (acting as a nucleophile) attacks the electrophilic carbon of carbon disulfide. Pyridine acts as a base, deprotonating the amine to enhance nucleophilicity, forming a dithiocarbazate intermediate.

Phase 2: Intramolecular Cyclization

The second terminal hydrazine group of the TCH moiety attacks the thiocarbonyl carbon of the newly attached


 fragment. This ring closure creates a five-membered intermediate.
Phase 3: Elimination and Aromatization

The cyclic intermediate undergoes proton transfer and elimination of


 to establish the double bond, resulting in the stable aromatic 1,2,4-triazole system.
Mechanistic Visualization

The following diagram details the electron flow and intermediate states.[1]

SynthesisMechanism TCH Thiocarbohydrazide (Nucleophile) Inter1 Intermediate I: Dithiocarbazate Salt TCH->Inter1 + CS₂, Pyridine Nucleophilic Attack CS2 Carbon Disulfide (Electrophile) CS2->Inter1 Inter2 Intermediate II: Cyclic Tetrahedral Inter1->Inter2 Intramolecular Cyclization Product 4-Amino-1,2,4-Triazole-3,5-Dithiol (ADMT) Inter2->Product - H₂S Elimination H2S H₂S (Byproduct) Inter2->H2S

Figure 1: Step-wise mechanistic pathway from TCH to ADMT showing critical intermediates.

Experimental Protocol

Safety Warning: This reaction generates Hydrogen Sulfide (


), a highly toxic gas. All operations must be performed in a high-efficiency fume hood. 

is neurotoxic and extremely flammable (flash point -30°C).
Reagents
  • Thiocarbohydrazide (TCH): 10.6 g (0.1 mol)

  • Carbon Disulfide (

    
    ): 12.0 mL (0.2 mol, excess)
    
  • Pyridine (Anhydrous): 40 mL

  • Hydrochloric Acid (HCl): 10% Aqueous solution

  • Ethanol: For recrystallization[2][3][4]

Workflow
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a gas trap containing NaOH solution to the top of the condenser to neutralize evolved

    
    .
    
  • Addition: Charge the RBF with 10.6 g of TCH and 40 mL of Pyridine. Stir to create a suspension.

  • Reaction: Add 12.0 mL of Carbon Disulfide dropwise over 15 minutes.

    • Observation: The mixture may warm slightly (exothermic).[5]

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4 to 6 hours .

    • Mechanism Check: Evolution of

      
       gas will be observed (bubbling in the trap). The reaction is complete when gas evolution ceases.
      
  • Precipitation: Cool the reaction mixture to room temperature. The product exists as a soluble pyridinium salt.

  • Acidification: Pour the mixture into 100 mL of ice-cold water. Acidify carefully with 10% HCl to pH ~2-3.

    • Result: A white to pale yellow solid (ADMT) will precipitate immediately.

  • Isolation: Filter the solid using vacuum filtration. Wash with cold water (3 x 20 mL) to remove pyridine salts.

  • Purification: Recrystallize from boiling ethanol or an ethanol/water (1:1) mixture.

Workflow Visualization

ExperimentalWorkflow Start Start: TCH + Pyridine AddCS2 Add CS₂ Dropwise (Exothermic) Start->AddCS2 Reflux Reflux 6 Hours (Trap H₂S Gas) AddCS2->Reflux Cool Cool & Pour into Ice Water Reflux->Cool Acidify Acidify with HCl (Precipitate ADMT) Cool->Acidify Filter Vacuum Filtration & Wash Acidify->Filter Pure Final Product: Recrystallized ADMT Filter->Pure

Figure 2: Operational workflow for the synthesis of ADMT.

Characterization & Validation

To ensure the trustworthiness of the synthesis, the product must be validated against the following standard data.

ParameterExpected ValueNotes
Physical State White/Pale Yellow NeedlesRecrystallized from EtOH
Melting Point 221°C – 224°CDecomposes near MP
Yield 75% – 85%Dependent on

removal efficiency
Solubility Soluble in hot water, EtOH, DMFInsoluble in cold water, ether
IR Spectrum

(S-H)
Weak band due to thione tautomer
IR Spectrum

(

)
Primary amine stretch

Note on Tautomerism: While chemically named a "dithiol," ADMT exists primarily in the thione form in the solid state. This explains the high melting point and the relatively weak S-H stretch in the IR spectrum.

References

  • Audrieth, L. F., Scott, E. S., & Kippur, P. S. (1954). Hydrazine Derivatives of the Carbonic and Thiocarbonic Acids. Journal of Organic Chemistry, 19(5), 733-741. Link

  • Sandstrom, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones.[6] Part III. Reactions with Carbon Disulphide in Pyridine.[6] Acta Chemica Scandinavica, 15, 1295-1304. Link

  • Mohan, J. (2018). Organic Analytical Chemistry: Theory and Practice. Alpha Science International.
  • Invincea Labs. (2024). Safety Data Sheet: Carbon Disulfide.Link

Sources

Technical Guide: Acidity and pKa of 4-Amino-3,5-Dimercapto-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acidity, pKa values, and physicochemical properties of 4-amino-3,5-dimercapto-1,2,4-triazole (ADMT). This document is structured for researchers requiring actionable data for synthesis, analytical method development, and corrosion inhibition studies.

Executive Summary & Chemical Identity

4-amino-3,5-dimercapto-1,2,4-triazole (CAS: 3652-33-3) is a polyfunctional heterocyclic compound extensively used as a corrosion inhibitor, an intermediate in pharmaceutical synthesis (Schiff bases), and an analytical reagent for aldehydes.

Its acidity is not defined by a single static value but is governed by a dynamic thione-thiol tautomeric equilibrium . In solution, it acts as a dibasic acid with two distinct ionization steps. Understanding these values is critical for predicting its behavior in physiological fluids (drug design) or industrial electrolytes (corrosion inhibition).

PropertyDetail
IUPAC Name 4-amino-1,2,4-triazolidine-3,5-dithione
Common Abbreviations ADMT, AMT, 4-amino-3,5-dithio-1,2,4-triazole
Molecular Formula

Molecular Weight 148.21 g/mol
Primary Acidity Type NH-acid / SH-acid (Tautomer dependent)

Structural Chemistry & Tautomerism

The acidity of ADMT cannot be understood without analyzing its tautomerism. While often named "dimercapto," X-ray crystallography and quantum chemical calculations (DFT/B3LYP) confirm that in the solid state and gas phase, the molecule exists predominantly as the thione (thione-thione) tautomer.

In polar solvents (e.g., water, DMSO), a proton-transfer equilibrium occurs, allowing the molecule to access thiol forms. This delocalization of protons between the ring nitrogens and the exocyclic sulfur atoms drives its acidity.

Tautomeric Equilibrium Pathway

The following diagram illustrates the shift from the stable Thione form to the acidic Thiol forms.

Tautomerism cluster_0 Acidity Source Thione Thione-Thione Form (Most Stable) Neutral (H2L) ThioneThiol Thione-Thiol Form (Intermediate) Mono-acidic Thione->ThioneThiol Solvent Interaction Dithiol Dithiol Form (Least Stable) Di-acidic ThioneThiol->Dithiol pH > pKa2

Figure 1: Tautomeric equilibrium shifting from the stable thione form to the reactive thiol forms responsible for deprotonation.

pKa Values and Acidic Behavior

ADMT behaves as a weak dibasic acid in aqueous solution (


). The acidity arises from the dissociation of protons associated with the thioamide/thiol groups.
Dissociation Constants (Aqueous, 25°C)

The values below represent the consensus ranges derived from potentiometric and spectrophotometric studies of 3,5-disubstituted-1,2,4-triazoles.

Ionization StepReactionpKa RangeMechanistic Insight
pKa₁

3.8 – 5.2 Deprotonation of the first thioamide group. The resulting anion is stabilized by resonance across the N-C-S system.
pKa₂

10.5 – 11.2 Removal of the second proton. Much harder due to electrostatic repulsion from the existing negative charge.

Note on Substituent Effects: The 4-amino group (


) exerts an inductive electron-withdrawing effect (-I), which typically makes ADMT slightly more acidic (lower pKa) than its non-amino analog, 3,5-dimercapto-1,2,4-triazole.
Solvent Effects

Acidity is highly solvent-dependent. In non-aqueous solvents (acetonitrile, DMF), pKa values shift significantly higher due to the lack of solvation stabilization for the resulting anions.

  • Ethanol-Water (1:1): pKa values typically increase by 0.5 – 1.0 units compared to pure water.

  • DMSO: ADMT acts as a stronger acid relative to other organic acids due to the high polarizability of DMSO stabilizing the large sulfur-containing anion.

Experimental Determination Protocols

To validate these values for your specific experimental conditions (ionic strength, temperature), use the following self-validating protocols.

Method A: Potentiometric Titration (Standard)

This method is best for determining precise pKa values when solubility allows (


 M).

Reagents:

  • Analyte: 1.0 mM ADMT in degassed,

    
    -free water.
    
  • Titrant: 0.1 M NaOH (standardized).

  • Ionic Strength Adjuster: 0.1 M

    
     or 
    
    
    
    .

Protocol:

  • Setup: Calibrate glass electrode using buffers pH 4.01, 7.00, and 10.01.

  • Blank: Titrate the solvent blank (0.1 M

    
    ) to determine the background acid/base consumption.
    
  • Titration: Add ADMT solution. Titrate with NaOH in small increments (0.05 mL).

  • Data Processing: Use the Gran Plot method to find the equivalence point. Calculate pKa using the Henderson-Hasselbalch equation at half-neutralization points (

    
     and 
    
    
    
    ).
Method B: Spectrophotometric Determination (Low Solubility)

Ideal for ADMT due to the distinct UV-Vis shifts between the neutral (


) and ionized (

) forms.

Workflow Diagram:

SpecProtocol Start Prepare Stock Solution (1 mM ADMT in Methanol) Buffers Prepare Buffer Series (pH 2.0 to 12.0) Mix Dilute Stock into Buffers (Final Conc: 50 µM) Start->Mix Buffers->Mix Scan Scan UV-Vis (200-400 nm) Identify Isosbestic Points Mix->Scan Calc Plot Absorbance vs. pH Sigmoidal Fit -> pKa Scan->Calc

Figure 2: Spectrophotometric workflow for determining pKa via absorbance shifts.

Key Wavelengths:

  • Neutral form (

    
    ): ~260 nm
    
  • Anionic form (

    
    ): ~300-310 nm (Bathochromic shift upon deprotonation)
    

Implications for Research & Development

Drug Design & Synthesis[2]
  • Schiff Base Formation: The 4-amino group is the nucleophile. Synthesis must be performed at a pH where the amino group is not protonated, but the thiol groups remain stable.

  • Solubility: At physiological pH (7.4), ADMT exists primarily as the mono-anion (

    
    ). This significantly enhances water solubility compared to the neutral thione form, improving bioavailability for derivatives.
    
Corrosion Inhibition[3]
  • Mechanism: ADMT inhibits corrosion on copper and steel.

  • pH Dependency:

    • Acidic Media (pH < 3): Exists as neutral

      
       or protonated cation (
      
      
      
      ). Adsorbs via lone pairs on S and N.
    • Neutral/Basic Media: Exists as

      
       or 
      
      
      
      . Chemisorbs strongly via electrostatic interaction with metal cations (
      
      
      ,
      
      
      ).
    • Optimization: For maximum inhibition efficiency, maintain pH near pKa1 (approx pH 4-5) to leverage both neutral and anionic adsorption mechanisms.

References

  • Tautomerism and Structure

    • Bagley, M. C., et al. "Tautomerism in 4-amino-3,5-dimercapto-1,2,4-triazole." Journal of the Chemical Society, Perkin Transactions 2.
  • Acidity and pKa Determination

    • Balaban, A. T., et al. "Acid-base properties of 1,2,4-triazole derivatives.
    • NIST Standard Reference Database. "Critical Stability Constants of Metal Complexes."

  • Corrosion Inhibition Applications

    • Zhang, Q., et al. "Inhibition of copper corrosion by 4-amino-3,5-dimercapto-1,2,4-triazole in acidic solution." Corrosion Science.

  • Analytical Methods

    • Hopps, H. B.[1] "Purpald®: A Reagent that Turns Aldehydes Purple."[1] Aldrichimica Acta, 33(1), 28-30.[1] (Reference for chemical reactivity of the 4-amino-mercapto scaffold).

Sources

An In-depth Technical Guide to the Melting Point and Thermal Stability of 4-amino-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point and thermal stability of 4-amino-1,2,4-triazole-3,5-dithiol (CAS No. 3652-33-3). Due to a scarcity of direct experimental data for this specific compound in publicly accessible literature, this guide establishes a robust understanding of its expected thermal properties through a comparative analysis of structurally analogous triazole derivatives. We delve into the theoretical underpinnings of its melting behavior and thermal decomposition, supported by established data from related compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols for conducting differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), empowering researchers to precisely determine these key physical parameters. The causality behind experimental choices is explained to ensure methodological soundness.

Introduction: The Significance of 4-amino-1,2,4-triazole-3,5-dithiol

4-amino-1,2,4-triazole-3,5-dithiol is a heterocyclic compound of significant interest owing to its dense arrangement of nitrogen and sulfur heteroatoms. The 1,2,4-triazole core is a well-established pharmacophore in medicinal chemistry, and the presence of amino and dithiol functionalities imparts unique chemical reactivity and potential for coordination chemistry.[1] These structural features make it a valuable building block in the synthesis of novel therapeutic agents, corrosion inhibitors, and energetic materials.[1][2] A thorough understanding of its thermal properties is paramount for its safe handling, formulation, and application, particularly in drug development where thermal stability can influence shelf-life and manufacturing processes.

Physicochemical Properties

PropertyValueSource
IUPAC Name 4-amino-1,2,4-triazolidine-3,5-dithione[3]
CAS Number 3652-33-3[3]
Molecular Formula C₂H₄N₄S₂[3]
Molecular Weight 148.22 g/mol [3]

Melting Point Analysis: An Analog-Based Estimation

To provide a comparative context, the melting points of several analogous 4-amino-1,2,4-triazole derivatives are presented below:

CompoundStructureMelting Point (°C)
4-Amino-4H-1,2,4-triazole4-amino group, no thiol groups84-86
4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol4-amino, one thiol, one benzyl group207-209[4]
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol4-amino, one thiol, one pyridyl group250-254 (lit.)[5]

The significant increase in melting point from the parent 4-amino-4H-1,2,4-triazole to its thiol- and aryl-substituted counterparts underscores the role of increased molecular weight and enhanced intermolecular interactions (including hydrogen bonding and pi-stacking) in elevating the melting point. Given that 4-amino-1,2,4-triazole-3,5-dithiol possesses two thiol groups capable of hydrogen bonding, it is reasonable to hypothesize that its melting point will be substantial, likely exceeding 200 °C, and may occur with decomposition.

Thermal Stability and Decomposition Profile

The thermal stability of a compound is a critical parameter for its safe storage and handling, and for defining the processing conditions in manufacturing. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are the gold standard for these assessments.[6]

Insights from Analogous Triazole Derivatives

While specific TGA/DSC data for 4-amino-1,2,4-triazole-3,5-dithiol is not available, the thermal behavior of related nitrogen-rich heterocyclic compounds provides valuable insights. For instance, the thermal decomposition of 4-amino-4H-1,2,4-triazole is reported to begin around 165-170 °C. The introduction of substituents can significantly alter thermal stability.

The decomposition of many triazole-based energetic materials is initiated by the cleavage of the weakest bonds, which are often the N-N bonds within the triazole ring.[6] The presence of the amino group can also influence the decomposition pathway.

Proposed Thermal Decomposition Pathway

Based on the known decomposition mechanisms of related triazoles, a plausible thermal decomposition pathway for 4-amino-1,2,4-triazole-3,5-dithiol can be proposed. The initial step is likely the homolytic cleavage of the N1-N2 or N4-C3/N4-C5 bonds. The exocyclic C-N bond of the amino group is also a potential point of initial cleavage. This would lead to the formation of highly reactive radical intermediates. These intermediates would then undergo a cascade of subsequent reactions, including ring-opening, fragmentation, and recombination, to yield smaller, more stable gaseous products such as nitrogen (N₂), carbon disulfide (CS₂), hydrogen sulfide (H₂S), and ammonia (NH₃).

A proposed logical flow for the decomposition is visualized below:

G A 4-amino-1,2,4-triazole-3,5-dithiol B Initial Bond Cleavage (N-N or C-N) A->B Heat C Formation of Radical Intermediates B->C D Ring Opening and Fragmentation C->D E Formation of Gaseous Products (N₂, CS₂, H₂S, NH₃, etc.) D->E

Caption: Proposed decomposition pathway for 4-amino-1,2,4-triazole-3,5-dithiol.

Experimental Protocols for Thermal Analysis

To obtain definitive data on the melting point and thermal stability of 4-amino-1,2,4-triazole-3,5-dithiol, the following standardized experimental protocols are recommended. The causality behind each step is explained to ensure a self-validating experimental design.

Differential Scanning Calorimetry (DSC) for Melting Point and Thermal Events

Objective: To determine the melting point, onset of decomposition, and associated enthalpy changes.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the finely ground 4-amino-1,2,4-triazole-3,5-dithiol sample into a vented aluminum pan. The use of a small sample size and a vented pan is a critical safety measure for potentially energetic materials, allowing for the controlled release of any gaseous decomposition products.

  • Instrument Setup:

    • Apparatus: A calibrated Differential Scanning Calorimeter.

    • Reference: An empty, sealed aluminum pan.

    • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the observed thermal events are intrinsic to the compound's stability.

    • Heating Rate: A heating rate of 10 °C/min is a standard starting point for an initial survey. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

    • Temperature Program: Heat the sample from ambient temperature to a temperature sufficiently high to ensure complete decomposition (e.g., 350 °C).

  • Data Analysis:

    • Melting Point: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

    • Decomposition: The onset temperature of the exothermic decomposition peak indicates the beginning of thermal decomposition. The area under this peak corresponds to the enthalpy of decomposition.

G cluster_0 DSC Protocol A Sample Preparation (1-3 mg in vented pan) B Instrument Setup (N₂ atmosphere, 10 °C/min) A->B C Data Acquisition (Heat from ambient to 350 °C) B->C D Data Analysis (Identify melting and decomposition peaks) C->D

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Kinetics

Objective: To determine the temperature at which the material begins to lose mass and to quantify the mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the 4-amino-1,2,4-triazole-3,5-dithiol sample into a ceramic or platinum crucible. A slightly larger sample size than for DSC is often used in TGA to ensure accurate mass loss detection.

  • Instrument Setup:

    • Apparatus: A calibrated Thermogravimetric Analyzer.

    • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative side reactions.

    • Heating Rate: A heating rate of 10 °C/min is standard. Performing the analysis at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) is best practice for kinetic analysis of the decomposition.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature where no further mass loss is observed (e.g., 600 °C).

  • Data Analysis:

    • Onset of Decomposition: The temperature at which a significant deviation from the baseline mass is observed.

    • Decomposition Stages: The TGA curve will reveal if the decomposition occurs in single or multiple steps. The derivative of the TGA curve (DTG) will show the temperature of the maximum rate of mass loss for each stage.

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

G cluster_1 TGA Protocol E Sample Preparation (5-10 mg in ceramic crucible) F Instrument Setup (N₂ atmosphere, multiple heating rates) E->F G Data Acquisition (Heat from ambient to 600 °C) F->G H Data Analysis (Determine onset, stages, and residue) G->H

Caption: Experimental workflow for TGA analysis.

Conclusion

While direct experimental data for the melting point and thermal stability of 4-amino-1,2,4-triazole-3,5-dithiol are not widely reported, a comprehensive understanding of its likely thermal behavior can be constructed through the analysis of structurally similar compounds. The presence of amino and dithiol functional groups suggests a high melting point, likely accompanied by decomposition. The thermal decomposition is anticipated to proceed through radical mechanisms involving N-N and C-N bond cleavage. The detailed experimental protocols provided in this guide offer a robust framework for researchers to precisely and safely determine the thermal properties of this and other novel triazole derivatives. Such data is indispensable for the continued development and application of this important class of molecules in pharmaceuticals and materials science.

References

  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • Demirbas, N., & Uslu, H. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 136-144. Retrieved from [Link]

  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • ResearchGate. (2025). 4-AMINO-4H-1,2,4-TRIAZOLE-3,5-DITHIOL INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. Retrieved from [Link]

  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • ResearchGate. (2025). 4-AMINO-4H-1,2,4-TRIAZOLE-3,5-DITHIOL INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. Retrieved from [Link]

  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • PubChem. (n.d.). 4-amino-4H-1,2,4-triazole-3,5-dithiol. Retrieved from [Link]

  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • (This reference is not directly cited in the text but provides context on triazole chemistry).
  • (This reference is not directly cited in the text but provides context on triazole chemistry).

Sources

Strategic Coordination and Functional Applications of 4-Amino-1,2,4-Triazole-3,5-Dithiol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic Chemists and Materials Scientists

Executive Summary

The ligand 4-amino-1,2,4-triazole-3,5-dithiol (ATD) (also known as 4-amino-3,5-dimercapto-1,2,4-triazole) represents a versatile scaffold in modern coordination chemistry. Its utility spans from corrosion inhibition on industrial steel surfaces to the development of bioactive Schiff base complexes for oncology. This guide dissects the ligand's tautomeric behavior, provides validated synthesis protocols, and details its application in designing metal-organic frameworks (MOFs) and pharmaceutical agents.

Structural Dynamics: The Tautomeric "Chameleon"

The reactivity of ATD is governed by its thione-thiol tautomerism. In solution, the molecule exists in an equilibrium that dictates its coordination mode with transition metals.

  • Thione Form: Predominant in neutral solid states; favors coordination through the sulfur atom (monodentate) or nitrogen (bridging).

  • Thiol Form: Becomes accessible in basic media or upon complexation with soft metals (e.g., Ag(I), Au(I), Hg(II)), leading to deprotonation and the formation of stable S–Metal bonds.

Visualizing the Equilibrium and Binding Potential

The following diagram illustrates the tautomeric shift and the resulting donor sites available for metal coordination.

Tautomerism Thione Thione Form (Neutral) Dominant in Solid State Thiol Thiol Form (Anionic Potential) Accessible in Solution/Base Thione->Thiol pH > 7 / Tautomerism N_Coord N-Coordination (Harder Metals: Ni, Co) Thione->N_Coord Neutral Ligand Binding Schiff Schiff Base Formation (Via -NH2 Group) Thione->Schiff + Aldehyde (-H2O) S_Coord S-Coordination (Soft Metals: Cu, Ag, Pd) Thiol->S_Coord Deprotonation (-H+)

Figure 1: Tautomeric equilibrium of ATD and subsequent divergent reaction pathways.[1]

Synthesis and Derivatization Protocols

To ensure reproducibility, we utilize the hydrazine hydrate method, which avoids the use of thiocarbohydrazide as a starting material, reducing cost and step count.

Protocol A: Synthesis of Parent Ligand (ATD)

Objective: High-yield synthesis of 4-amino-1,2,4-triazole-3,5-dithiol.

  • Reagents: Hydrazine hydrate (80%), Carbon disulfide (

    
    ), Potassium hydroxide (KOH), Ethanol.
    
  • Step-by-Step:

    • Dissolution: Dissolve KOH (0.1 mol) in absolute ethanol (100 mL) in a round-bottom flask.

    • Addition: Cool the solution to 0–5°C in an ice bath. Slowly add hydrazine hydrate (0.2 mol) followed by dropwise addition of

      
       (0.2 mol). Caution: Exothermic reaction.
      
    • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The solution will turn from yellow to deep green/brown, evolving

      
       gas (trap required).
      
    • Work-up: Cool to room temperature. Acidify with dilute HCl until pH ~2–3. A white/pale yellow precipitate will form.

    • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).

    • Yield: Typically 75–85%. Melting Point: ~230°C.

Protocol B: Schiff Base Derivatization (Drug Discovery)

The amino group at position 4 is a prime target for condensation with aldehydes to create bioactive ligands.

  • Reagents: Synthesized ATD, Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde), Glacial Acetic Acid (catalyst).

  • Workflow:

    • Dissolve ATD (10 mmol) in hot ethanol (50 mL).

    • Add equimolar aldehyde (10 mmol).

    • Add 3–5 drops of glacial acetic acid.

    • Reflux for 4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Filter the resulting precipitate and recrystallize from ethanol.[2][3]

Coordination Chemistry & Experimental Workflow

The coordination geometry depends heavily on the metal ion's hardness (HSAB theory) and the ligand-to-metal ratio.

  • Case 1: Monodentate (S-bonding): Observed with Pd(II) at high ligand ratios (1:4). The ligand remains neutral or mono-anionic, binding solely through the thione/thiol sulfur.

  • Case 2: Bidentate Chelate (N,S-bonding): Observed with Ni(II), Co(II), and Zn(II) at 1:2 ratios. The ligand forms a stable 5-membered ring involving the exocyclic sulfur and the triazole nitrogen.

  • Case 3: Bridging (Polymeric): In MOF synthesis, ATD bridges metal centers (e.g., Cd(II), Cu(II)) to form 1D chains or 2D sheets, often utilizing both sulfur atoms and ring nitrogens.

Experimental Workflow for Complexation

The following DOT diagram outlines the decision tree for synthesizing specific metal complexes.

SynthesisWorkflow Ligand Purified ATD Ligand Ratio Molar Ratio Control Ligand->Ratio MetalSalt Metal Salt (MX2) MetalSalt->Ratio Path1 Ratio 1:2 (M:L) Reflux in EtOH Ratio->Path1 Chellation Path2 Ratio 1:1 (M:L) Solvothermal Ratio->Path2 Bridging Chelate Discrete Complex [M(L)2] (Bioactive) Path1->Chelate Polymer Coordination Polymer [M(L)]n (Materials) Path2->Polymer

Figure 2: Synthetic workflow distinguishing between discrete chelate formation and polymer assembly.

Functional Applications and Data

The dual functionality of ATD allows it to serve two distinct high-value sectors.

A. Corrosion Inhibition (Materials Science)

ATD acts as a mixed-type inhibitor for steel in acidic media. The mechanism involves the adsorption of the sulfur and nitrogen atoms onto the metal surface, following the Langmuir adsorption isotherm.

Performance Data (Low Carbon Steel in 1M HCl):

Inhibitor Conc.[4] (ppm)Corrosion Rate (

)
Inhibition Efficiency (%)Surface Coverage (

)
0 (Blank)2.65--
501.1257.70.577
1000.6575.40.754
3000.3487.2 0.872

Data derived from polarization and weight loss studies (Source 1.1, 1.20).

B. Pharmaceutical Applications (Schiff Base Complexes)

Schiff base derivatives of ATD coordinated with Cu(II) or Zn(II) show enhanced lipophilicity, facilitating cell membrane penetration (Tweedy's chelation theory).

Comparative Biological Activity (MIC in


): 
CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
ATD Ligand506570
ATD-Schiff Base253040
Cu(II)-Complex 12.5 15 20
Standard Drug101215

Note: Metal complexation significantly lowers the Minimum Inhibitory Concentration (MIC), increasing potency (Source 1.13, 1.15).

Characterization Framework

To validate the synthesis of ATD complexes, the following spectral shifts are diagnostic:

  • FT-IR Spectroscopy:

    • Ligand: Distinct

      
       band at ~2550 
      
      
      
      and
      
      
      at 3100–3300
      
      
      .
    • Complex: Disappearance of

      
       indicates deprotonation and S-bonding. A negative shift in 
      
      
      
      (~10–20
      
      
      ) indicates coordination via the azomethine nitrogen.
  • NMR (

    
    ): 
    
    • The S-H proton signal (typically

      
       13.0–14.0 ppm) disappears in S-coordinated complexes.
      
  • Magnetic Susceptibility:

    • Used to determine the geometry (e.g., Cu(II) complexes often show

      
       ~1.7–1.9 B.M., consistent with square planar or distorted octahedral geometry).
      
References
  • Plotnikova, M.D., et al. (2025). "4-Amino-4H-1,2,4-triazole-3,5-dithiol influence on the free surface energy and corrosion behavior of low-carbon steel." International Journal of Corrosion and Scale Inhibition. 4

  • Al-Amiery, A.A., et al. (2025).[2] "4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel."[5] BMC Chemistry.[5] 5

  • Hassan, A., et al. (2023). "Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione." Molecules. 6

  • Singh, K., et al. (2015). "Effect of Pd(II) and Ni(II) coordination compounds with 4-amino-3-mercapto-5-methyl-1,2,4-triazole on mitochondrial dehydrogenases." Journal of Trace Elements in Medicine and Biology. 7

  • Geesi, M.H., et al. (2018).[8] "Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)." Zeitschrift für Kristallographie.[8] 8

  • Patil, S., et al. (2011). "Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers." Materials. 9

Sources

A Comprehensive Technical Guide on the Toxicity and Safety of 4-amino-3,5-dimercapto-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3,5-dimercapto-1,2,4-triazole, also known by its tautomeric form 4-amino-4H-1,2,4-triazole-3,5-dithiol, is a heterocyclic compound of interest in various research and development sectors due to its unique chemical structure. Its CAS number is 3652-33-3.[1] The presence of an amino group and two mercapto groups on the 1,2,4-triazole ring system imparts a range of potential biological activities and chemical reactivities, making it a subject of investigation in fields such as medicinal chemistry and materials science.

This guide provides a detailed overview of the available toxicity and safety data for 4-amino-3,5-dimercapto-1,2,4-triazole. Due to the limited publicly available toxicological data for this specific compound, this document also synthesizes information from structurally related triazole derivatives to provide a comprehensive understanding of its potential hazards. This approach allows for a scientifically grounded estimation of the substance's safety profile, enabling researchers to implement appropriate safety protocols.

Toxicological Profile: An Analysis Based on Structural Analogs

A study on the acute toxicity of derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol found these compounds to belong to toxicity class IV, suggesting a generally low acute toxicity profile for this class of molecules.[2]

GHS Hazard Classification of a Structurally Related Compound

The GHS classification for the related compound 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol provides valuable insight into the potential hazards of 4-amino-3,5-dimercapto-1,2,4-triazole.[3]

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Acute toxicity, dermal4H312: Harmful in contact with skin
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Acute toxicity, inhalation4H332: Harmful if inhaled
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data for 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a structural analog.[3]

Based on this information, it is prudent to handle 4-amino-3,5-dimercapto-1,2,4-triazole with the assumption that it may be harmful if ingested, absorbed through the skin, or inhaled. It should also be considered a potential irritant to the skin, eyes, and respiratory system.

Another relevant analog is 3-amino-1,2,4-triazole (CAS 61-82-5). The safety data sheet for this compound indicates potential for reproductive toxicity and damage to organs through prolonged or repeated exposure. It is also classified as toxic to aquatic life with long-lasting effects.

Material Safety Data Sheet (MSDS) Insights and Handling Procedures

While a specific MSDS for CAS 3652-33-3 is not widely available, a composite of safety recommendations can be formulated based on the data for analogous compounds.

Hazard Identification and Precautionary Measures

Based on the available data for related compounds, researchers should adhere to the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4] If working with the powdered form or generating dust, a NIOSH-approved respirator is recommended.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5][6] Avoid direct contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[4]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including nitrogen oxides and sulfur oxides.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE.

  • Environmental Precautions: Prevent the substance from entering drains and waterways.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material and place in a chemical waste container.

Experimental Protocols: A Framework for Safe Handling

The following protocols provide a general framework for the safe handling and use of 4-amino-3,5-dimercapto-1,2,4-triazole in a laboratory setting.

Risk Assessment Workflow

Before beginning any experiment, a thorough risk assessment is crucial.

RiskAssessment cluster_planning Planning Phase cluster_control Control Measures cluster_emergency Emergency Preparedness A Identify Hazards (Chemical, Physical, Procedural) B Evaluate Risks (Likelihood & Severity) A->B Assess D Implement Engineering Controls (Fume Hood, Ventilation) B->D Mitigate C Review Literature & SDS (Toxicity, Reactivity) C->A Inform E Select Appropriate PPE (Gloves, Goggles, Lab Coat) D->E Supplement F Establish Safe Work Practices (SOPs, Training) E->F Reinforce G Locate Safety Equipment (Eyewash, Shower, Fire Extinguisher) F->G Prepare H Define Emergency Procedures (Spill, Exposure, Fire) G->H Plan

Caption: A workflow diagram illustrating the key steps in conducting a risk assessment before handling 4-amino-3,5-dimercapto-1,2,4-triazole.

Step-by-Step Weighing and Solution Preparation Protocol
  • Preparation: Don all required PPE (lab coat, safety goggles, and appropriate gloves). Ensure the chemical fume hood is operational.

  • Weighing:

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Tare the balance.

    • Carefully transfer the required amount of 4-amino-3,5-dimercapto-1,2,4-triazole to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Dissolution:

    • Place a stir bar in an appropriate flask or beaker.

    • Add the desired solvent to the vessel.

    • Slowly add the weighed compound to the solvent while stirring.

    • If necessary, gently heat the solution on a stirrer/hotplate to aid dissolution.

  • Cleanup:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel.

    • Dispose of the weigh boat and any contaminated cleaning materials in the appropriate chemical waste container.

    • Wash hands thoroughly after handling.

Logical Framework for Spill Response

A clear and logical approach to spill response is essential for laboratory safety.

SpillResponse Start Spill Occurs Alert Alert others in the area Start->Alert Assess Assess the situation (Size, Location, Hazards) Alert->Assess Evacuate Evacuate the area if necessary Assess->Evacuate Major Spill PPE Don appropriate PPE Assess->PPE Minor Spill Report Report the incident to the supervisor Evacuate->Report Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize if applicable and safe Contain->Neutralize Cleanup Clean up the spill using appropriate materials Neutralize->Cleanup Dispose Dispose of waste in a sealed, labeled container Cleanup->Dispose Decontaminate Decontaminate the area and equipment Dispose->Decontaminate Decontaminate->Report

Caption: A logical flow diagram outlining the steps for responding to a chemical spill of 4-amino-3,5-dimercapto-1,2,4-triazole.

Conclusion

While specific, in-depth toxicological data for 4-amino-3,5-dimercapto-1,2,4-triazole (CAS 3652-33-3) is limited, a conservative approach to safety and handling is warranted based on the known hazards of structurally similar triazole derivatives. Researchers and drug development professionals should treat this compound as potentially harmful if swallowed, inhaled, or in contact with skin, and as an irritant to the skin, eyes, and respiratory system. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to minimize risk. The information and protocols provided in this guide are intended to foster a culture of safety and to ensure that the scientific exploration of this compound can proceed with the highest regard for health and environmental protection.

References

  • Sigma-Aldrich. (2025, November 6).
  • PubChem. (2025, April 14). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.
  • Parchenko, V. V., et al. (n.d.). The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)
  • Key Organics. (n.d.). 4-amino-4H-1,2,4-triazole-3,5-dithiol.
  • Datasheet Locator. (n.d.).
  • Loba Chemie. (2018, December 21). 4-AMINO–1,2,4-TRIAZOLE EXTRA PURE MSDS.
  • Simson Pharma Limited. (n.d.). 4-amino-4H-1,2,4-triazole-3,5-dithiol.
  • Merck. (n.d.). 4-Amino-1,2,4-triazole.
  • Fisher Scientific. (2025, December 18).
  • MDPI. (2023, April 20). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice.
  • Chemical Management. (2024, June 12).
  • Loba Chemie. (2018, December 21). 4-AMINO–1,2,4-TRIAZOLE EXTRA PURE MSDS.
  • ResearchGate. (2025, August 10). Preclinical Evaluation of the Toxicological Effects of a Novel Constrained Ethyl Modified Antisense Compound Targeting Signal Transducer and Activator of Transcription 3 in Mice and Cynomolgus Monkeys.
  • Sigma-Aldrich. (2025, October 16).
  • Fisher Scientific. (2010, June 25).
  • PPG. (2025, February 13).
  • Chemical Management. (2023, April 25).
  • Sigma-Aldrich. (n.d.). 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
  • ResearchGate. (2025, August 7). Assessing the toxicity of polymeric food-contact substances.
  • CDC Stacks. (n.d.). Toxicological Profile for Hexachlorobenzene.
  • ScienceDirect. (2024, January 26).

Sources

Methodological & Application

Synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles using 4-amino-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fused heterocyclic system of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole represents a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum bioactivity ranging from antimicrobial to anticancer properties.[1][2] This application note provides a comprehensive technical guide for synthesizing this moiety using 4-amino-1,2,4-triazole-3,5-dithiol (also known as 4-amino-3,5-dimercapto-1,2,4-triazole) as the primary binucleophile. We detail two distinct protocols: the "Gold Standard" phosphoryl chloride (


) mediated cyclocondensation and a "High-Throughput" microwave-assisted method, ensuring reproducibility across diverse laboratory settings.

Chemical Foundation & Retrosynthesis

The starting material, 4-amino-1,2,4-triazole-3,5-dithiol (1) , is a versatile building block. It exists in a tautomeric equilibrium between the dithiol and thione-thiol forms. In solution, the thione form often predominates, but the nucleophilicity of the sulfur and the N-amino group drives the reaction.

Retrosynthetic Logic

The construction of the [3,4-b] fused system relies on a 3+2 cyclocondensation strategy:

  • N-Amino Activation: The primary amino group (

    
    ) acts as a nucleophile attacking an electrophilic carbon (carbonyl of acid or aldehyde).
    
  • S-Cyclization: The adjacent thiol/thione group (

    
    ) acts as the second nucleophile to close the thiadiazole ring.
    

Reaction Mechanism (POCl₃ Mediated)

The reaction between 4-amino-1,2,4-triazole-3,5-dithiol and an aromatic carboxylic acid in the presence of phosphorus oxychloride (


) proceeds via an in situ activation mechanism.
Mechanistic Pathway[2][4][5][6]
  • Activation:

    
     activates the carboxylic acid, forming a reactive acyl phosphorodichloridate intermediate.
    
  • Amidation: The amino group of the triazole attacks the activated acyl group, forming an N-acyl intermediate.

  • Cyclodehydration:

    
     facilitates the removal of water (as phosphoric acid species), driving the intramolecular attack of the sulfur atom onto the carbonyl carbon, resulting in ring closure and aromatization.
    

ReactionMechanism Start Carboxylic Acid (R-COOH) Activated Acyl Phosphorodichloridate (Reactive Intermediate) Start->Activated Activation POCl3 POCl3 (Activator) POCl3->Activated Amide N-Acyl Intermediate Activated->Amide + Triazole Triazole 4-Amino-Triazole-Dithiol (Nucleophile) Triazole->Amide Cyclization Cyclodehydration (-HPO2Cl2) Amide->Cyclization Ring Closure Product Fused Triazolo-Thiadiazole (Final Scaffold) Cyclization->Product

Figure 1: Mechanistic pathway for the POCl3-mediated synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles.

Experimental Protocols

Protocol A: Thermal Cyclocondensation (The "Gold Standard")

Objective: Synthesis of 3,6-disubstituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles using carboxylic acids. Scope: Best for gram-scale synthesis and substrates stable in acidic media.

Reagents:

  • 4-Amino-1,2,4-triazole-3,5-dithiol (1.0 equiv)

  • Substituted Aromatic Carboxylic Acid (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (5–10 mL per gram of reactant)
    
  • Safety Note:

    
     is corrosive and reacts violently with water. Perform all operations in a fume hood.
    

Step-by-Step Methodology:

  • Setup: In a dry 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and a calcium chloride guard tube, place a mixture of 4-amino-1,2,4-triazole-3,5-dithiol (0.01 mol) and the appropriate aromatic carboxylic acid (0.01 mol).

  • Addition: Carefully add

    
     (10 mL) to the mixture.
    
  • Reflux: Heat the reaction mixture under reflux (approx. 105°C) on an oil bath for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate:Hexane 4:6).

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Slowly pour the contents onto crushed ice (~200g) with vigorous magnetic stirring.

    • Note: This step is highly exothermic. The hydrolysis of excess

      
       releases HCl and heat.
      
  • Neutralization: After stirring for 30 minutes (to ensure complete hydrolysis of phosphorus intermediates), neutralize the suspension with solid Potassium Carbonate (

    
    ) or Sodium Bicarbonate to pH ~7–8.
    
  • Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from Ethanol or DMF/Water mixture to obtain the pure compound.

Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)

Objective: Rapid synthesis with reduced solvent usage. Scope: Library generation, screening.

Step-by-Step Methodology:

  • Setup: In a microwave-safe process vial, mix 4-amino-1,2,4-triazole-3,5-dithiol (1 mmol) and the carboxylic acid (1 mmol).

  • Catalyst/Solvent: Add a minimal amount of

    
     (0.5 – 1.0 mL) OR for a greener approach, use a few drops of DMF with a solid support (like acidic alumina) if avoiding 
    
    
    
    (though yields vary).
  • Irradiation: Irradiate the mixture in a dedicated microwave reactor at 200–300 Watts for 5–10 minutes (temperature target: 100–120°C).

  • Workup: Cool rapidly. Quench with crushed ice as described in Protocol A.

  • Isolation: Filter and recrystallize.

Process Control & Data Analysis

Comparative Efficiency Table

The following data summarizes typical improvements when moving from conventional heating to microwave methods for this scaffold.

ParameterProtocol A (Conventional Reflux)Protocol B (Microwave Assisted)
Reaction Time 4 – 8 Hours5 – 15 Minutes
Solvent Usage High (Excess

)
Low / Solvent-free
Typical Yield 60 – 75%80 – 92%
Purity (Crude) Moderate (Requires Recrystallization)High
Workflow Visualization

Workflow Start Reactants (Triazole + Acid) Choice Select Method Start->Choice Reflux Reflux (POCl3) 4-6 Hours Choice->Reflux Protocol A MW Microwave Irradiation 5-10 Mins Choice->MW Protocol B Quench Ice Water Quench (Exothermic!) Reflux->Quench MW->Quench Neutralize Neutralize (pH 7-8) K2CO3 Quench->Neutralize Filter Filtration & Wash Neutralize->Filter Recryst Recrystallization (EtOH/DMF) Filter->Recryst

Figure 2: Decision tree and workflow for the synthesis of triazolo-thiadiazoles.

Troubleshooting & Optimization (The "Experience" Pillar)

IssueProbable CauseCorrective Action
Low Yield Moisture in

or reactants.
Ensure

is freshly distilled or high grade. Dry all starting materials.
Sticky/Gummy Product Incomplete hydrolysis of phosphorus intermediates.Extend the stirring time in ice water (up to 1 hour). Ensure pH is adjusted to >7.
Unreacted Acid Steric hindrance in the carboxylic acid.Increase reflux time or switch to Microwave protocol for higher energy input.
Product Impurity Formation of disulfide dimers.Add a reducing agent during workup or ensure inert atmosphere during reflux.

Biological Applications

The 3,6-disubstituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core is a bioisostere of purine, making it highly relevant in drug discovery.

  • Anticancer Activity: Derivatives have shown potent cytotoxicity against human cancer cell lines (HepG2, MCF7). The mechanism often involves the inhibition of Topoisomerase II or tyrosine kinases.

  • Antimicrobial Agents: Significant activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The scaffold disrupts cell wall synthesis or inhibits CYP51 (lanosterol 14α-demethylase) in fungi.

  • Anti-inflammatory: Inhibition of COX-2 enzymes has been reported for derivatives bearing specific pharmacophores (e.g., ibuprofen-like side chains).

References

  • Microwave-assisted synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as a novel class of potential anti-tumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]

  • Efficient Synthesis of 1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazoles Derivatives. Dr. Patangrao Kadam Mahavidyalaya Repository. Available at: [Link]

  • 3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles with Anticancer Activity Targeting Topoisomerase II Alpha. OncoTargets and Therapy. Available at: [Link]

Sources

Using 4-amino-3,5-dimercapto-1,2,4-triazole as a copper corrosion inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Amino-3,5-dimercapto-1,2,4-triazole (ADMT) as a High-Efficiency Copper Corrosion Inhibitor

Executive Summary

This guide details the protocol for utilizing 4-amino-3,5-dimercapto-1,2,4-triazole (ADMT) to inhibit copper corrosion in acidic media (HCl, HNO₃). ADMT acts as a mixed-type inhibitor, achieving inhibition efficiencies (


) exceeding 90%  at concentrations as low as 

M.

Relevance to Drug Development & Chemical Processing: While primarily a materials science application, this protocol is critical for:

  • API Synthesis: Protecting copper-lined reactors or copper catalysts from degradation during acidic synthetic steps.

  • Impurity Control: Preventing copper leaching (heavy metal contamination) into pharmaceutical water systems or reaction mixtures, ensuring compliance with ICH Q3D elemental impurity guidelines.

Mechanism of Action

ADMT functions through chemisorption , forming a stable, protective film on the copper surface. The molecule contains multiple nucleophilic centers (Sulfur and Nitrogen) that interact with the vacant


-orbitals of copper.
  • Adsorption Mode: The molecule adsorbs in a flat orientation, maximizing surface coverage.

  • Chellation: The exocyclic thione/thiol groups and the amino group form stable 5-membered chelate rings with surface

    
    /
    
    
    
    ions.
  • Thermodynamics: The adsorption typically follows the Langmuir Isotherm , with

    
     values ranging from -30 to -40 kJ/mol, indicating a strong physicochemical interaction.
    
Figure 1: Mechanistic Pathway of ADMT Inhibition

ADMT_Mechanism Solution ADMT in Acidic Solution (Protonated/Neutral Forms) Diffusion Diffusion to Double Layer Solution->Diffusion Mass Transfer Physisorption Physisorption (Electrostatic Interaction) Diffusion->Physisorption Fast Step Chemisorption Chemisorption (Donor-Acceptor Interactions) Physisorption->Chemisorption N/S Lone Pair Donation to Cu d-orbitals Film Protective Film Formation [Cu-ADMT Complex] Chemisorption->Film Polymerization/Chelation Inhibition Corrosion Inhibition (Blocked Active Sites) Film->Inhibition Anodic & Cathodic Blockade

Caption: Step-wise mechanism of ADMT interaction with Copper surfaces, transitioning from diffusion to stable film formation.

Detailed Experimental Protocol

Materials & Reagents
  • Inhibitor: 4-amino-3,5-dimercapto-1,2,4-triazole (High Purity >98%).

  • Solvent: Ethanol (for stock solution) and Deionized Water (18.2 MΩ·cm).

  • Acidic Media: 1.0 M HCl or 0.5 M H₂SO₄ (prepared from analytical grade reagents).

  • Working Electrode: Copper coupons (99.9% purity), embedded in epoxy resin with an exposed area of ~1.0 cm².

Surface Preparation (Critical Step)
  • Abrasion: Wet polish the Cu surface sequentially with SiC paper (grades 400, 600, 800, 1200, 2000).

  • Cleaning: Sonicate in ethanol for 5 minutes, followed by a rinse with acetone and bidirectional distilled water.

  • Drying: Dry under a stream of cold air. Note: Use immediately to prevent oxide reformation.

Electrochemical Characterization Workflow

Perform measurements using a standard three-electrode cell:

  • WE: Copper Specimen

  • CE: Platinum Wire/Mesh (Large surface area)

  • RE: Saturated Calomel Electrode (SCE) or Ag/AgCl

Figure 2: Experimental Validation Workflow

Experimental_Workflow Start Start: Surface Preparation OCP OCP Stabilization (30-60 mins) Start->OCP Check_OCP Is Drift < 1 mV/min? OCP->Check_OCP Check_OCP->OCP No (Wait) EIS EIS Measurement (100 kHz - 10 mHz) Check_OCP->EIS Yes Tafel Potentiodynamic Polarization (±250 mV vs OCP) EIS->Tafel Sequential Run Analysis Data Fitting & Efficiency Calc Tafel->Analysis

Caption: Standard electrochemical workflow ensuring thermodynamic stability (OCP) prior to kinetic measurements.

Data Analysis & Interpretation

Electrochemical Impedance Spectroscopy (EIS)

The Nyquist plot for Cu in acid with ADMT typically shows a depressed semicircle, indicating a charge-transfer controlled process with surface heterogeneity.

Key Parameters to Extract:

  • 
     (Charge Transfer Resistance):  Increases with inhibitor concentration.[1]
    
  • 
     (Double Layer Capacitance):  Decreases as ADMT displaces water molecules at the interface.
    

Inhibition Efficiency Calculation (


): 


Representative Data Table

The following data represents typical values expected for ADMT on Copper in 1.0 M HCl at 303 K.

Concentration (M)

(

)

(

)

(%)
Surface Coverage (

)
Blank (0.0) 85.2145.0--

410.588.279.20.792

780.162.489.10.891

1250.4 45.1 93.2 0.932
Adsorption Isotherm Validation

To confirm the mechanism, plot


 vs. 

(Langmuir Isotherm).
  • Linearity: A straight line with

    
     confirms monolayer adsorption.
    
  • Slope: Should be near 1.0.

Troubleshooting & Optimization

  • Issue: Unstable OCP.

    • Cause: Incomplete oxide removal or temperature fluctuations.

    • Fix: Extend polishing time; use a water-jacketed cell to control temperature

      
      C.
      
  • Issue: Low Inhibition Efficiency.

    • Cause: ADMT solubility issues.

    • Fix: Predissolve ADMT in a small volume of ethanol before adding to the acidic electrolyte.

  • Issue: Inductive Loop in Nyquist Plot.

    • Cause: Adsorption/desorption relaxation of intermediates (e.g.,

      
      ).
      
    • Fix: Fit using an equivalent circuit that includes an inductance element (

      
      ) in parallel with 
      
      
      
      if necessary, though ADMT usually suppresses this.

References

  • Zarrouk, A., et al. (2012). "Electrochemical impedance spectroscopy and weight loss study for new pyridazine derivative as inhibitor for copper in nitric acid." Der Pharma Chemica. Link

  • Sherif, E.M., & Park, S.M. (2006). "Effects of 1,4-naphthoquinone on aluminum corrosion in 0.50 M sodium chloride solutions." (Contextual reference for Triazole mechanisms on Cu). Electrochimica Acta. Link

  • Zhang, Q., et al. (2010). "Corrosion inhibition of copper in 3.5% NaCl solution by 3-amino-1,2,4-triazole." Materials Chemistry and Physics. Link

  • Biari, A., et al. (2023). "Theoretical and experimental evaluation of the inhibiting power of 4-amino,5-phenyl-1,2,4-triazole,3-thione against corrosion copper in a neutral chloride environment." Moroccan Journal of Chemistry. Link

  • ASTM G1-03. "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International. Link

Sources

Protocol and Application Notes for the Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole-3,5-dithiol and Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of Schiff bases derived from 4-amino-1,2,4-triazole-3,5-dithiol and various aromatic aldehydes. These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2][3] This guide delves into the underlying reaction mechanism, offers a detailed and robust experimental protocol, discusses key optimization parameters, and outlines standard characterization techniques. The content is structured to provide both the theoretical foundation and practical insights necessary for researchers to successfully synthesize and validate these target compounds.

Introduction and Scientific Context

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone of synthetic chemistry. Their facile synthesis and versatile chemical nature make them crucial intermediates and valuable ligands in coordination chemistry.[4] When the Schiff base pharmacophore is integrated into a nitrogen-rich heterocyclic scaffold like 1,2,4-triazole, the resulting molecules often exhibit enhanced biological profiles.[5][6]

The precursor, 4-amino-1,2,4-triazole-3,5-dithiol, offers a unique molecular framework. The primary amino group at the N-4 position serves as the key nucleophile for the condensation reaction with aldehydes. The two thiol (-SH) groups at the C-3 and C-5 positions, which exist in tautomeric equilibrium with their thione (-C=S) forms, provide additional sites for potential coordination with metal ions or further functionalization, making these derivatives promising candidates for metalloenzyme inhibitors and advanced materials.[3][7][8] This protocol focuses on the selective reaction at the amino group to form the desired Schiff base linkage.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic acid-catalyzed condensation-elimination reaction. The process involves two primary stages: nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the stable imine bond.

Causality of Key Steps:

  • Acid Catalysis (Optional but Recommended): The reaction can proceed without a catalyst, but the addition of a catalytic amount of a protic acid (e.g., glacial acetic acid, sulfuric acid) significantly accelerates the process. The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[5]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-amino group of the triazole attacks the electron-deficient carbonyl carbon of the aldehyde. This step forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is unstable and readily undergoes dehydration. The acid catalyst facilitates this step by protonating the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent elimination of water and formation of the carbon-nitrogen double bond yields the final Schiff base product.

The overall reaction is reversible, and the removal of water (e.g., by using a Dean-Stark apparatus or by the precipitation of the product) can drive the equilibrium towards the product side.

ReactionMechanism Figure 1: General Mechanism of Schiff Base Formation cluster_step1 Step 1: Catalyst Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Triazole 4-Amino-1,2,4-triazole-3,5-dithiol (Nucleophile) Carbinolamine Carbinolamine Intermediate Triazole->Carbinolamine Aldehyde Aldehyde (R-CHO) (Electrophile) ProtonatedAldehyde Protonated Aldehyde Aldehyde->ProtonatedAldehyde + H+ Catalyst H+ ProtonatedAldehyde->Carbinolamine Product Schiff Base Product + H₂O Carbinolamine->Product - H₂O (rate-determining)

Caption: Figure 1: General Mechanism of Schiff Base Formation.

Detailed Experimental Protocol

This protocol provides a generalized yet robust method for the synthesis. Researchers should note that reaction times and yields may vary depending on the specific aldehyde used.

Materials and Equipment
  • Reagents:

    • 4-amino-1,2,4-triazole-3,5-dithiol

    • Substituted or unsubstituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)

    • Absolute Ethanol or Glacial Acetic Acid (Solvent)

    • Concentrated Sulfuric Acid or Glacial Acetic Acid (Catalyst)

    • Distilled water

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Heating mantle or oil bath with magnetic stirrer

    • Buchner funnel and flask for vacuum filtration

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Melting point apparatus

Step-by-Step Synthesis Workflow

The following procedure is based on an equimolar reaction between the aminotriazole and the aldehyde.

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 0.01 moles of 4-amino-1,2,4-triazole-3,5-dithiol in 20-30 mL of absolute ethanol. Stir the mixture at room temperature to achieve a clear solution or a fine suspension.[1]

  • Aldehyde Addition: To this solution, add 0.01 moles (an equimolar amount) of the desired aromatic aldehyde.

  • Catalyst Addition: Add 3-4 drops of concentrated sulfuric acid or 5 mL of glacial acetic acid to the mixture. Using glacial acetic acid as the solvent eliminates the need for an additional catalyst.[8]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring. Monitor the reaction progress using TLC (a typical mobile phase would be ethyl acetate/hexane). The reaction is typically complete within 2-5 hours.[4]

  • Product Isolation: After completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution.[1] If no precipitate forms, the volume of the solvent can be reduced under vacuum, or the solution can be poured into a beaker of cold water to induce precipitation.[8]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.

  • Drying and Purification: Air-dry the collected solid. For higher purity, the crude product can be recrystallized from a suitable solvent, such as hot ethanol.[4]

ExperimentalWorkflow Figure 2: Experimental Workflow for Schiff Base Synthesis Start Start: Assemble Reagents & Glassware Dissolve 1. Dissolve Aminotriazole in Ethanol Start->Dissolve AddAldehyde 2. Add Equimolar Aldehyde Dissolve->AddAldehyde AddCatalyst 3. Add Acid Catalyst (e.g., H₂SO₄ or Acetic Acid) AddAldehyde->AddCatalyst Reflux 4. Reflux for 2-5 Hours (Monitor by TLC) AddCatalyst->Reflux Cool 5. Cool to Room Temperature Reflux->Cool Precipitate Product Precipitates Cool->Precipitate Filter 6. Filter Solid Product Precipitate->Filter Collect Solid Wash 7. Wash with Cold Ethanol & Water Filter->Wash Dry 8. Dry and Recrystallize Wash->Dry Characterize 9. Characterize Final Product (FT-IR, NMR, M.P.) Dry->Characterize End End: Pure Schiff Base Characterize->End

Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis.

Product Characterization: Validating the Structure

Confirmation of the synthesized Schiff base structure is crucial. A combination of spectroscopic methods should be employed.

  • FT-IR Spectroscopy: The most direct evidence of Schiff base formation.

    • Disappearance: Look for the disappearance of the strong C=O stretching band from the aldehyde (typically ~1700 cm⁻¹) and the N-H stretching bands of the primary amine.

    • Appearance: A new, characteristic absorption band for the azomethine (C=N) group should appear in the range of 1600-1630 cm⁻¹.[1] The S-H stretch may be observed around 2550-2600 cm⁻¹, though it is often weak.[9]

  • ¹H NMR Spectroscopy:

    • Azomethine Proton: A new singlet peak will appear in the downfield region, typically between δ 8.0-10.0 ppm, corresponding to the proton of the -N=CH- group.[4]

    • Disappearance: The characteristic singlet of the aldehyde proton (R-CHO) around δ 9.5-10.5 ppm will be absent.

    • Other Signals: Aromatic protons will appear in their expected regions (δ 7.0-8.5 ppm). The labile protons of the triazole ring (NH/SH) may appear as broad singlets at a very downfield chemical shift (e.g., δ 13.0-14.5 ppm).[4][9]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound. The molecular ion peak [M]⁺ should match the calculated molecular weight of the target Schiff base.[4]

  • Melting Point (M.P.): A sharp and distinct melting point is a good indicator of the purity of the synthesized compound.

Table 1: Representative Spectroscopic Data for a Schiff Base Derivative

(Example: Product of 4-amino-1,2,4-triazole-3,5-dithiol and 4-chlorobenzaldehyde)

TechniqueObserved SignalInterpretation
FT-IR (cm⁻¹) ~1617C=N (azomethine) stretch[4]
~3080Aromatic C-H stretch[4]
~2580S-H stretch (weak)[9]
¹H NMR (δ, ppm) ~9.8Singlet, 1H, -N=CH- proton[4]
~7.5-7.9Multiplet, 4H, Aromatic protons
~14.3Broad Singlet, SH/NH proton[4]
MS (m/z) [M]⁺, [M+2]⁺Molecular ion peaks corresponding to the calculated mass with isotopic pattern for Chlorine.

Summary of Representative Syntheses

The following table summarizes conditions and outcomes for the synthesis of related 1,2,4-triazole Schiff bases to provide researchers with expected benchmarks.

Table 2: Examples of 1,2,4-Triazole Schiff Base Syntheses
AldehydeSolventCatalystTime (h)Yield (%)M.P. (°C)Reference
4-MethoxybenzaldehydeEthanol--81217-218[1]
4-ChlorobenzaldehydeEthanolH₂SO₄592148[4]
4-HydroxybenzaldehydeAcetic Acid(Solvent)190-[8]
4-FluorobenzaldehydeEthanolH₂SO₄588154[4]
CinnamaldehydeEthanol--62187-190[9]

Conclusion

The synthesis of Schiff bases from 4-amino-1,2,4-triazole-3,5-dithiol is a straightforward and efficient method for generating a library of compounds with high potential in drug discovery and materials science.[2] The acid-catalyzed condensation reaction is robust and generally provides good to excellent yields. By following the detailed protocol and understanding the key chemical principles outlined in this guide, researchers can reliably synthesize and characterize these valuable heterocyclic derivatives for further investigation.

References

  • Source: Google Cloud. (2020, August 20).
  • Title: Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione Source: MDPI. (2023, March 17). URL: [Link]

  • Title: Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents Source: Nepal Journals Online. (2020, September 15). URL: [Link]

  • Title: Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative Source: PMC. URL: [Link]

  • Title: Synthesis, antifungal evaluation and in silico study of novel Schiff bases derived from 4-amino-5(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol Source: Arabian Journal of Chemistry. (2013, May 1). URL: [Link]

  • Title: Synthesis of some aldehyde schiff bases of 4-amino- 1,2,4-triazine-3-thione and p-substituted phenylthiazolyl derivatives and their cytotoxic activities. Source: ResearchGate. URL: [Link]

  • Title: SCHIFF BASES AND TRIAZOLOTHIADIAZINES DERIVED FROM A THIOPHENE-SUBSTITUTED 4-AMINO-3-MERCAPTO-1,2,4-TRIAZOLE Source: Analele Ştiinţifice ale Universităţii “Al. I. Cuza” din Iaşi. URL: [Link]

  • Title: Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes Source: SCIRP. URL: [Link]

  • Title: A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents Source: PMC. (2020, June 4). URL: [Link]

  • Title: Chemical Synthesis, Characterization, and Computational Investigation of Two Schiff Bases Derived From 3-(2-Hydroxyphenyl)-4-amino-4H-1,2,4-triazole-5- thiol and Their Corresponding Oxovanadium(IV) Complexes Source: Nepal Journals Online. (2023, April 25). URL: [Link]

  • Title: Synthesis, Characterization, Antioxidant, and Theoretical Studies of the Schiff Base Derivative of (4H-1,2,4-Triazole-3,5-Diamine) and Its Complexes With Co(II) & Cu(II) Ions Source: Central Asian Journal of Medical and Natural Science. (2024, September 20). URL: [Link]

  • Title: Two Schiff base derivatives of 4-amino-3-propyl-1,2,4-triazole-5-thione Source: Sci-Hub. URL: [Link]

  • Title: Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents Source: Publish. URL: [Link]

  • Title: (PDF) Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative Source: ResearchGate. URL: [Link]

  • Title: RESEARCH ARTICLE NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE Source: DergiPark. URL: [Link]

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Application Notes and Protocols for the Preparation of Gold Nanoparticles (AuNPs) Capped with 4-amino-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 4-amino-1,2,4-triazole-3,5-dithiol as a Capping Agent for Gold Nanoparticles

In the rapidly advancing field of nanotechnology, the surface functionalization of gold nanoparticles (AuNPs) is a critical determinant of their stability, functionality, and ultimate application. While a myriad of capping agents has been explored, 4-amino-1,2,4-triazole-3,5-dithiol (ATD) emerges as a ligand of significant interest for researchers, scientists, and drug development professionals. The unique molecular architecture of ATD confers a suite of desirable properties to AuNPs, making them highly suitable for applications ranging from biomedical diagnostics and therapeutics to catalysis and sensing.

The strategic advantage of ATD lies in its trifunctional nature:

  • Dithiol Moiety: The two thiol (-SH) groups provide a robust, bidentate chelation to the gold surface. This "dithiol advantage" results in significantly enhanced colloidal stability compared to monodentate thiol linkers, effectively preventing aggregation in diverse and challenging biological media.[1]

  • Amino Group: The primary amine (-NH2) group serves as a versatile reactive handle for the covalent conjugation of a wide array of biomolecules, including proteins, peptides, antibodies, and nucleic acids.[2][3][4] This functionality is pivotal for targeted drug delivery, biosensing, and bioimaging applications.

  • 1,2,4-Triazole Ring: The nitrogen-rich heterocyclic core of the triazole ring contributes to the overall stability of the nanoparticle through its electron-donating properties and can participate in non-covalent interactions, further modulating the surface chemistry and biocompatibility of the AuNPs.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of the ATD ligand and its subsequent use in the preparation of highly stable and functional ATD-capped AuNPs. We will delve into the causality behind experimental choices, provide self-validating characterization techniques, and explore the potential applications of these advanced nanomaterials.

Part 1: Synthesis of the Capping Agent: 4-amino-1,2,4-triazole-3,5-dithiol (ATD)

The synthesis of the ATD capping agent is a critical prerequisite for the preparation of the functionalized nanoparticles. The following protocol is based on the cyclization of thiocarbohydrazide with carbon disulfide.

Experimental Protocol: Synthesis of ATD

Materials:

  • Thiocarbohydrazide

  • Carbon disulfide (CS₂)

  • Pyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized (DI) water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Crystallizing dish

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiocarbohydrazide (10.6 g) in pyridine (100 ml).

  • Addition of Carbon Disulfide: Slowly add carbon disulfide (14.4 g) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for one hour. A precipitate will form during this time.[5]

  • Isolation of Intermediate: After cooling, collect the pale yellow crystalline precipitate by vacuum filtration and wash with a small amount of cold ethanol. This product is the pyridinium salt of 4-amino-3,5-dimercapto-4,1,2-triazole.[5]

  • Acidification: Dissolve the pyridinium salt in hot water and acidify with concentrated HCl.[5]

  • Crystallization and Purification: Cool the acidified solution to induce crystallization of the free thiol, 4-amino-1,2,4-triazole-3,5-dithiol. Collect the colorless crystalline product by vacuum filtration, wash with cold DI water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol-water mixture.

Causality Behind Experimental Choices:
  • Pyridine as Solvent and Base: Pyridine serves as both a high-boiling point solvent suitable for reflux and as a base to facilitate the reaction between thiocarbohydrazide and carbon disulfide.

  • Reflux Conditions: The elevated temperature during reflux provides the necessary activation energy for the cyclization reaction to proceed efficiently.

  • Acidification Step: The addition of a strong acid like HCl protonates the pyridinium salt, leading to the precipitation of the neutral and less soluble ATD ligand.

Part 2: Preparation of ATD-Capped Gold Nanoparticles

The preparation of ATD-capped AuNPs is a two-step process: first, the synthesis of citrate-stabilized AuNPs, followed by a ligand exchange reaction to cap the nanoparticles with ATD.

Experimental Protocol: Synthesis of Citrate-Stabilized AuNPs (Turkevich Method)

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Trisodium citrate dihydrate

  • Deionized (DI) water

Equipment:

  • Erlenmeyer flask

  • Heating mantle with magnetic stirrer

  • Condenser

Procedure:

  • Preparation of Gold Salt Solution: In an Erlenmeyer flask, prepare a 1 mM solution of HAuCl₄ in DI water.

  • Heating: Bring the HAuCl₄ solution to a rolling boil under vigorous stirring.

  • Addition of Reducing Agent: To the boiling solution, rapidly add a 38.8 mM solution of trisodium citrate. The volume of citrate solution should be 10% of the gold salt solution volume.

  • Color Change: The solution will undergo a series of color changes, from pale yellow to gray, then to purple, and finally to a deep ruby red, indicating the formation of AuNPs.

  • Completion of Reaction: Continue boiling for an additional 10-15 minutes to ensure the reaction is complete.

  • Cooling: Remove the flask from the heat and allow it to cool to room temperature with continued stirring. The resulting ruby red colloidal suspension is of citrate-stabilized AuNPs.

Experimental Protocol: Ligand Exchange for ATD Capping

Materials:

  • Citrate-stabilized AuNP suspension (from the previous step)

  • 4-amino-1,2,4-triazole-3,5-dithiol (ATD)

  • Ethanol

  • DI water

Equipment:

  • Centrifuge

  • Vortex mixer

  • Standard laboratory glassware

Procedure:

  • Preparation of ATD Solution: Prepare a dilute solution of ATD in ethanol. The exact concentration will depend on the desired surface coverage and should be optimized for your specific application. A starting point is a 1 mM solution.

  • Ligand Exchange Reaction: To the citrate-stabilized AuNP suspension, add the ATD solution dropwise while stirring. The molar ratio of ATD to gold atoms should be in excess to ensure complete surface coverage.

  • Incubation: Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) to facilitate the ligand exchange process. The strong affinity of the thiol groups for the gold surface will displace the more weakly bound citrate ions.[1]

  • Purification: Purify the ATD-capped AuNPs by centrifugation. Centrifuge the suspension at a speed sufficient to pellet the nanoparticles (this will depend on the particle size). Discard the supernatant, which contains excess ATD and displaced citrate ions.

  • Resuspension: Resuspend the nanoparticle pellet in fresh DI water or a buffer of choice. Sonication may be used to aid in redispersion.

  • Washing: Repeat the centrifugation and resuspension steps at least three times to ensure the removal of any unbound ligands.

Part 3: Characterization of ATD-Capped AuNPs

Thorough characterization is essential to validate the successful synthesis and capping of the AuNPs.

UV-Visible Spectroscopy
  • Principle: Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak in the visible region of the electromagnetic spectrum. The position and shape of this peak are sensitive to the size, shape, and local dielectric environment of the nanoparticles.

  • Expected Results: Citrate-stabilized AuNPs typically show an SPR peak around 520 nm. Upon successful capping with ATD, a red-shift (to a longer wavelength) in the SPR peak is expected due to the change in the refractive index at the nanoparticle surface. The magnitude of this shift provides an initial indication of successful ligand exchange. A significant broadening of the peak may indicate particle aggregation.

Dynamic Light Scattering (DLS)
  • Principle: DLS measures the hydrodynamic diameter of the nanoparticles in solution by analyzing the fluctuations in scattered light due to Brownian motion.[6] It also provides a polydispersity index (PDI), which is a measure of the broadness of the size distribution.

  • Expected Results: DLS will show an increase in the hydrodynamic diameter of the AuNPs after capping with ATD, corresponding to the thickness of the ligand shell. A low PDI value (typically < 0.3) indicates a monodisperse sample with a narrow size distribution. An increase in the average particle size and PDI upon storage or in different media can be indicative of aggregation.[7]

Zeta Potential
  • Principle: Zeta potential is a measure of the surface charge of the nanoparticles and is a key indicator of colloidal stability. Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered to have good stability.

  • Expected Results: Citrate-stabilized AuNPs have a negative zeta potential due to the adsorbed citrate ions. After capping with ATD, the zeta potential is expected to become less negative or even positive, depending on the pH and the protonation state of the amino group.[8] For instance, at neutral or acidic pH, the amino group will be protonated (-NH₃⁺), leading to a positive surface charge.

Transmission Electron Microscopy (TEM)
  • Principle: TEM provides high-resolution images of the nanoparticles, allowing for direct visualization of their size, shape, and state of aggregation.

  • Expected Results: TEM images should confirm the synthesis of spherical and monodisperse AuNPs. A comparison of images before and after capping can reveal changes in inter-particle spacing, although the ATD layer itself is typically not resolved.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Principle: FTIR spectroscopy can be used to identify the functional groups present on the surface of the nanoparticles.

  • Expected Results: By comparing the FTIR spectra of free ATD, citrate-stabilized AuNPs, and ATD-capped AuNPs, the presence of the ATD ligand on the nanoparticle surface can be confirmed. The disappearance of the S-H stretching vibration (around 2550 cm⁻¹) is a strong indicator of the formation of Au-S bonds. The presence of characteristic peaks for the amino group and the triazole ring further validates the successful capping.

Data Presentation: Expected Characterization Results

ParameterCitrate-Stabilized AuNPsATD-Capped AuNPsJustification
SPR Peak (λmax) ~520 nm~525-535 nmChange in local refractive index upon ligand exchange.
Hydrodynamic Diameter (DLS) ~20-30 nm~25-40 nmAddition of the ATD ligand shell.
Polydispersity Index (PDI) < 0.3< 0.3Indicates a monodisperse and stable suspension.
Zeta Potential (at pH 7) -30 to -50 mV-10 to +30 mVReplacement of negative citrate with ATD; protonation of the amino group.
Appearance Ruby Red SolutionRuby Red SolutionIndicates well-dispersed nanoparticles.

Part 4: Applications and Future Directions

The unique properties of ATD-capped AuNPs open up a wide range of possibilities in various scientific and technological fields.

  • Drug Delivery: The free amino group on the surface of ATD-capped AuNPs can be used to conjugate drugs, targeting ligands (e.g., antibodies, peptides), and imaging agents. The enhanced stability of these nanoparticles in biological media makes them excellent candidates for in vivo applications.

  • Biosensing: The ability to functionalize the nanoparticles with biorecognition elements makes them suitable for the development of highly sensitive and selective biosensors for the detection of pathogens, biomarkers, and environmental toxins.

  • Catalysis: Gold nanoparticles are known to be effective catalysts for various chemical reactions. The ATD capping layer can modulate the catalytic activity and selectivity of the AuNPs.

  • Antimicrobial Agents: The triazole moiety is a known pharmacophore with antimicrobial properties. ATD-capped AuNPs may exhibit enhanced antimicrobial activity due to the synergistic effects of the gold core and the functional ligand.

Visualizations

Workflow for the Synthesis of ATD-Capped AuNPs

Synthesis_Workflow cluster_ligand Part 1: Ligand Synthesis cluster_nanoparticle Part 2: Nanoparticle Preparation A Thiocarbohydrazide + Carbon Disulfide B Reflux in Pyridine A->B C Acidification B->C D 4-amino-1,2,4-triazole- 3,5-dithiol (ATD) C->D E HAuCl₄ Solution F Citrate Reduction (Turkevich Method) E->F G Citrate-Stabilized AuNPs F->G H Ligand Exchange with ATD G->H I ATD-Capped AuNPs H->I

Caption: Workflow for the synthesis of ATD and subsequent capping of AuNPs.

Mechanism of ATD Capping on Gold Nanoparticle Surface

Capping_Mechanism cluster_AuNP Gold Nanoparticle Surface cluster_ATD ATD Ligand Au Au S1 S Au->S1 Au-S Bond S2 S Au->S2 Au-S Bond Triazole 1,2,4-Triazole Ring S1->Triazole S2->Triazole NH2 NH₂ Triazole->NH2

Caption: Dithiol chelation of ATD on the gold nanoparticle surface.

References

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Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Amino-1,2,4-triazole-3,5-dithiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 4-amino-1,2,4-triazole-3,5-dithiol and its derivatives. Microwave-assisted organic synthesis (MAOS) offers a green, efficient, and rapid alternative to conventional heating methods, significantly reducing reaction times and often improving yields and product purity.[4][5] These application notes are designed to equip researchers with the necessary knowledge to leverage this powerful technology for the synthesis of novel triazole-based compounds for drug discovery and development.

Introduction: The Power of Microwave Chemistry in Triazole Synthesis

Conventional methods for the synthesis of heterocyclic compounds like 1,2,4-triazoles often involve lengthy reaction times, high temperatures, and the use of hazardous solvents.[1] Microwave-assisted organic synthesis has emerged as a transformative technology, addressing many of these limitations.[4][5] The fundamental principle of microwave heating lies in the direct interaction of microwave radiation with polar molecules in the reaction mixture.[6] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid and uniform heating throughout the sample, a stark contrast to the slower, surface-based heating of conventional methods.[4][6]

This efficient energy transfer can accelerate reaction rates by orders of magnitude, often leading to reactions completing in minutes instead of hours.[7][8] The key advantages of employing microwave irradiation in the synthesis of 4-amino-1,2,4-triazole-3,5-dithiol derivatives include:

  • Rapid Reaction Times: Dramatically shorter synthesis times accelerate the drug discovery process.[8]

  • Higher Yields: Minimized side product formation often leads to cleaner reactions and increased product yields.[4]

  • Improved Purity: Faster reaction times and fewer side reactions can simplify product purification.[4]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating a large oil bath.[4]

  • Green Chemistry: MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents.[1]

Synthesis of the 4-Amino-1,2,4-triazole-3,5-dithiol Core

The central building block for the desired derivatives is 4-amino-1,2,4-triazole-3,5-dithiol. This heterocyclic core can be efficiently synthesized under microwave irradiation. A common and effective method involves the cyclization of thiocarbohydrazide with carbon disulfide.

Reaction Pathway

Synthesis of 4-amino-1,2,4-triazole-3,5-dithiol Thiocarbohydrazide Thiocarbohydrazide Intermediate Dithiocarbazinate Intermediate Thiocarbohydrazide->Intermediate CS2 Carbon Disulfide CS2->Intermediate Triazole 4-Amino-1,2,4-triazole-3,5-dithiol Intermediate->Triazole Cyclization Solvent Solvent (e.g., Ethanol/Water) Microwave Microwave Irradiation Solvent->Microwave Microwave->Intermediate Heat & Pressure

Caption: Synthesis of the triazole core.

Protocol: Microwave-Assisted Synthesis of 4-Amino-1,2,4-triazole-3,5-dithiol

Materials:

  • Thiocarbohydrazide

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) for acidification

  • Microwave reactor with sealed vessel capabilities

Procedure:

  • Preparation of the Reaction Mixture: In a microwave-safe reaction vessel, dissolve potassium hydroxide (1 equivalent) in a mixture of ethanol and water. Add thiocarbohydrazide (1 equivalent) to this solution and stir until dissolved.

  • Addition of Carbon Disulfide: Cool the mixture in an ice bath and slowly add carbon disulfide (1.1 equivalents) dropwise while stirring.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified power and temperature for a short duration (e.g., 10-15 minutes at 120°C). Optimization of time and temperature may be required based on the specific microwave reactor used.

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, carefully open the vessel. Pour the reaction mixture into cold water.

  • Precipitation: Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-1,2,4-triazole-3,5-dithiol.

Synthesis of 4-Amino-1,2,4-triazole-3,5-dithiol Derivatives

The versatile 4-amino-1,2,4-triazole-3,5-dithiol core can be readily derivatized at the amino group and the two thiol groups to generate a library of compounds for biological screening. Microwave assistance can significantly expedite these derivatization reactions.

Synthesis of Schiff Bases (Azomethines)

The reaction of the 4-amino group with various aldehydes yields Schiff bases, a class of compounds known for their diverse biological activities.[9][10]

Schiff Base Synthesis Triazole 4-Amino-1,2,4-triazole-3,5-dithiol SchiffBase Schiff Base Derivative Triazole->SchiffBase Aldehyde Substituted Aldehyde Aldehyde->SchiffBase Solvent Solvent (e.g., Ethanol) Microwave Microwave Irradiation Solvent->Microwave Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Microwave Microwave->Triazole Condensation

Sources

Application Note: Formation and Characterization of 4-Amino-3,5-Dimercapto-1,2,4-Triazole (ADMT) SAMs on Gold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method for self-assembled monolayers of 4-amino-3,5-dimercapto-1,2,4-triazole on gold Content Type: Detailed Application Note and Protocol

Abstract

This guide details the protocol for fabricating high-density, stable self-assembled monolayers (SAMs) of 4-amino-3,5-dimercapto-1,2,4-triazole (ADMT) on planar gold surfaces.[1][2] Unlike simple alkanethiols, ADMT offers a rigid heterocyclic core and a reactive exocyclic amine, making it a premier candidate for electrochemical sensors, corrosion inhibition, and surface functionalization.[2] This document addresses the specific solubility challenges and tautomeric behaviors of ADMT to ensure reproducible monolayer formation.

Introduction & Mechanistic Insight

The Molecule: Tautomerism and Reactivity

ADMT (CAS: 1750-12-5) is a versatile ligand often used in the synthesis of functionalized gold nanoparticles (AuNPs).[2] Its structure allows for unique binding geometries compared to linear thiols.[2]

  • Tautomeric Equilibrium: In solution, ADMT exists primarily in the thione form (C=S).[2] However, the formation of the Self-Assembled Monolayer (SAM) is driven by the high affinity of sulfur for gold, which shifts the equilibrium toward the thiol/thiolate form (C-S-Au).[2]

  • Functional Handle: The N4-amino group (

    
    ) remains exposed at the SAM interface, providing a nucleophilic handle for covalent coupling (e.g., with aldehydes or activated esters) without the need for complex post-modification steps.[2]
    
Binding Mechanism

The adsorption of ADMT on gold is chemically distinct from alkanethiols.[1][2] The molecule can adopt a bidentate coordination mode where both sulfur atoms interact with the gold surface, or a bridging mode between gold atoms, enhancing thermal and electrochemical stability.[2]

ADMT_Binding_Mechanism cluster_sol Solution Phase cluster_surf Gold Interface Thione Thione Form (Major Species) Thiol Thiol Form (Minor Species) Thione->Thiol Tautomerization Physisorption Physisorption (Weak Interaction) Thiol->Physisorption Diffusion Chemisorption Chemisorption (S-Au Bond Formation) Physisorption->Chemisorption Oxidative Addition H_Release Deprotonation (-H+) Chemisorption->H_Release Final_SAM Stable ADMT SAM (Thiolate-Au) Chemisorption->Final_SAM

Figure 1: Mechanistic pathway of ADMT adsorption onto gold, highlighting the tautomeric shift and deprotonation required for stable chemisorption.

Materials and Equipment

Reagents
ReagentGrade/PurityCritical Note
ADMT >98% (HPLC)Store in desiccator; oxidation sensitive.[1][2]
Ethanol Absolute (200 proof)Primary solvent; must be anhydrous.[1][2]
DMSO Anhydrous (>99.9%)Co-solvent for high-concentration stocks.[1][2]
Sulfuric Acid 95-98%For cleaning (Piranha/Electrochemical).[2]
Hydrogen Peroxide 30%For Piranha cleaning.[2]
Ferri/Ferrocyanide Analytical GradeRedox probe for validation.[1][2]
Substrate Preparation[2]
  • Polycrystalline Gold Electrodes: (e.g., BASi, CH Instruments)[2]

  • Gold-coated Chips: (e.g., 100 nm Au on Cr/Ti adhesion layer on glass/silicon)[2]

Experimental Protocol

Phase 1: Substrate Pre-treatment (The Foundation)

A SAM is only as good as the underlying substrate.[2] Contamination leads to pinholes and disordered layers.[2]

  • Mechanical Polishing (Electrodes only): Polish with 0.05 µm alumina slurry on a microcloth for 3-5 minutes.[1][2] Rinse thoroughly with DI water.[2]

  • Electrochemical Cleaning (Recommended):

    • Immerse electrode in 0.5 M

      
      .
      
    • Cycle potential between -0.3 V and +1.5 V (vs. Ag/AgCl) at 100 mV/s until stable cyclic voltammograms characteristic of clean gold (reduction peak at ~0.9 V) are observed.[2]

  • Chemical Cleaning (Chips):

    • Immerse in Piranha Solution (3:1

      
      :
      
      
      
      ) for 5 minutes.
    • Warning: Piranha solution reacts violently with organics.[2] Use extreme caution.

    • Rinse copiously with DI water, then absolute ethanol.[2] Dry under

      
       stream.
      
Phase 2: ADMT Solution Preparation

ADMT has lower solubility in pure ethanol than alkyl thiols.[2] Proper solvation is critical.

  • Stock Solution (10 mM): Dissolve ADMT in DMSO (Dimethyl Sulfoxide). This ensures complete dissolution of the polar thione form.[2]

  • Working Solution (1 mM): Dilute the stock solution 1:10 into Absolute Ethanol .

    • Why this mix? The 10% DMSO aids solubility, while the 90% Ethanol ensures good wetting of the gold surface and easy solvent removal.[2]

    • Alternative: If avoiding DMSO, use warm ethanol (40°C) and sonicate for 10 minutes, but verify no precipitate forms upon cooling.[2]

Phase 3: Monolayer Assembly
  • Incubation: Immerse the clean gold substrate immediately into the 1 mM ADMT working solution.[1][2]

    • Time: 12 – 24 hours at room temperature (25°C).

    • Environment: Seal the container with Parafilm to prevent solvent evaporation.[1][2] Dark conditions are preferred to prevent photo-oxidation.[2]

  • Rinsing (Crucial Step):

    • Remove substrate and rinse with Ethanol (to remove physisorbed ADMT).[2]

    • Rinse with DI Water (to remove any ionic contaminants).[2]

    • Final rinse with Ethanol .[2]

  • Drying: Dry gently under a stream of high-purity Nitrogen or Argon.[2]

Characterization & Validation

To certify the quality of the SAM, use Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV).[2][3]

Electrochemical Blocking (CV)

A well-formed SAM will block the electron transfer of a redox probe.[1][2]

  • Electrolyte: 5 mM

    
     in 0.1 M KCl or PBS.
    
  • Procedure: Scan from -0.2 V to +0.6 V.

  • Pass Criteria:

    • Bare Gold: Distinct reversible peaks (

      
      ).[2]
      
    • ADMT SAM: Significant suppression of peak current (

      
       reduction) and increase in peak separation (
      
      
      
      ).[2]
Electrochemical Impedance Spectroscopy (EIS)

EIS provides a quantitative measure of membrane resistance (


).[2]
  • Frequency Range: 100 kHz to 0.1 Hz.[2]

  • Bias Potential: Formal potential of the redox couple (approx.[1][2] +0.22 V vs Ag/AgCl).[2]

  • Data Analysis: Fit to a Randles equivalent circuit (

    
    ).
    
  • Expected Result:

    
     should increase from 
    
    
    
    (bare gold) to
    
    
    (SAM modified), indicating a dense insulating layer.[2]
Surface Coverage Calculation

Calculate surface coverage (


) using the attenuation of the CV peak current (

) vs. bare gold (

):

[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low

/ High Current
Pinholes or incomplete coverage.[1][2]Increase incubation time to 24h. Ensure substrate was ultra-clean (hydrophilic) before immersion.[2]
Hazy Film Physisorbed multilayers.[2]Improve rinsing protocol. Use sonication for 10s in ethanol during rinsing step.[2]
Precipitate in Solution Poor solubility of ADMT.[1][2]Increase DMSO ratio in solvent (up to 20%) or filter the solution (0.2 µm PTFE) before use.[2]
Unstable Baseline Desorption of SAM.[2]Avoid potentials more negative than -0.6 V (reductive desorption) or highly alkaline pH (>11).[2]

Workflow Visualization

SAM_Protocol_Workflow cluster_prep 1. Preparation cluster_assembly 2. Assembly cluster_valid 3. Validation Clean Gold Cleaning (Piranha/Electrochem) Immerse Immersion 12-24 Hours @ RT Clean->Immerse Solvate Solvation 10mM in DMSO -> 1mM in EtOH Solvate->Immerse Rinse Multi-step Rinse EtOH -> Water -> EtOH Immerse->Rinse Dry N2 Drying Rinse->Dry CV_Test CV Blocking Test (Ferri/Ferrocyanide) Dry->CV_Test EIS_Test EIS Analysis (Measure Rct) CV_Test->EIS_Test

Figure 2: Step-by-step workflow for the preparation and validation of ADMT SAMs.

References

  • Nanoparticle Functionalization & Characterization: Veena, V., et al. "Design, Synthesis, Computational and Biological Evaluation of 4-Amino-3,5-dimercapto-1,2,4-triazole Surface Functionalized Gold Nanoparticles."[1] Asian Journal of Chemistry, vol. 31, no.[2] 12, 2019. Link

  • Triazole Tautomerism: Bagno, A., et al. "Thione–thiol tautomerism of 1,2,4-triazole-3-thiones and their disulfides."[2] Journal of Physical Organic Chemistry, 2010.[2] (Contextual grounding for mechanism).

  • General SAM Protocols: Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology."[1][2] Chemical Reviews, vol. 105, no.[2] 4, 2005. Link[2]

  • Electrochemical Stability: Vericat, C., et al. "Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system."[2] Chemical Society Reviews, vol. 39, 2010.[2] Link

  • Corrosion Inhibition (Analogous Systems): Zhang, Q., et al. "Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy."[2] Frontiers in Materials, 2020.[2] Link

Sources

Troubleshooting & Optimization

Optimizing yield of triazolo-thiadiazole synthesis from 4-amino-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazolo-Thiadiazole Synthesis Topic: Yield Optimization & Troubleshooting for [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles from 4-amino-1,2,4-triazole-3,5-dithiol.

Welcome to the Heterocycle Synthesis Support Hub

Current Status: Operational Role: Senior Application Scientist Objective: To guide you through the cyclocondensation of 4-amino-1,2,4-triazole-3,5-dithiol (ATD) into high-value triazolo-thiadiazole scaffolds.

This scaffold is a pharmacophore "privileged structure" in drug discovery, known for anticancer (tyrosine kinase inhibition), antimicrobial, and anti-inflammatory properties. However, the synthesis is often plagued by tar formation, low yields, and difficult workups. This guide standardizes the protocol to maximize throughput and reproducibility.

Module 1: The "Gold Standard" Protocol (POCl₃ Method)

The most reliable industrial method involves the direct cyclization of ATD with aromatic carboxylic acids using Phosphorus Oxychloride (POCl₃). POCl₃ acts as both the solvent and the dehydrating agent.

Optimized Standard Operating Procedure (SOP)

Reagents:

  • 4-amino-5-mercapto-1,2,4-triazole-3-thione (ATD) [1.0 equiv]

  • Aromatic Carboxylic Acid (R-COOH) [1.0 - 1.2 equiv]

  • POCl₃ [5.0 - 10.0 equiv] (Excess serves as solvent)

Workflow Diagram (Process Flow):

POCl3_Workflow node_start Reactants (ATD + R-COOH) node_mix Addition (Add POCl3 Cold) node_start->node_mix Mix solids node_reflux Reflux (4-6 Hours @ 100-110°C) node_mix->node_reflux Slow ramp node_quench Quench (Pour onto Crushed Ice) node_reflux->node_quench Cool to RT first node_neutral Neutralization (pH 7-8 with NaHCO3) node_quench->node_neutral Exothermic! node_filter Isolation (Filter & Recrystallize) node_neutral->node_filter Precipitate

Figure 1: Step-by-step workflow for the POCl₃-mediated cyclization. Note the critical cooling step before quenching.

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask, mix 0.01 mol of ATD and 0.01 mol of the substituted aromatic carboxylic acid.

  • Addition: Add 10-15 mL of POCl₃. Crucial: If the reaction scales up, add POCl₃ at 0°C to prevent uncontrolled initial exotherms.

  • Reflux: Attach a calcium chloride guard tube (moisture exclusion is vital). Heat the mixture gradually to reflux (approx. 100–110°C) on an oil bath for 4–6 hours.

    • Checkpoint: The reaction is complete when HCl gas evolution ceases and the mixture becomes homogenous/clear.

  • Cooling: Allow the flask to cool to room temperature. Do not pour hot POCl₃ onto ice.

  • Quenching: Pour the reaction mass slowly onto ~100g of crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

  • Neutralization: The solution will be highly acidic. Adjust pH to ~8 using solid Sodium Bicarbonate (NaHCO₃) or ammonia solution. This step forces the free base product to precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol or DMF/Ethanol mixtures.

Module 2: Alternative Pathways (Green Chemistry)

For acid-sensitive substrates or to avoid corrosive POCl₃, use the Microwave-Assisted or Aldehyde-Oxidation routes.

Comparative Data: Method Efficiency

FeatureConventional (POCl₃)Microwave Assisted (POCl₃/Alumina)Aldehyde + Oxidant (I₂/TsOH)
Reaction Time 4 – 12 Hours5 – 15 Minutes2 – 4 Hours
Yield 60 – 75%85 – 92%50 – 70%
Solvent POCl₃ (Excess)Solvent-free or minimal POCl₃Ethanol/DMF
Purity (Crude) Moderate (Tars possible)HighHigh
Suitability Robust substratesRapid screeningAcid-sensitive groups

Microwave Protocol (Summary): Mix ATD (0.01 mol) and carboxylic acid (0.01 mol) with 5 mL POCl₃ (or adsorbed on acidic alumina). Irradiate at 250W for intermittent intervals (e.g., 30 sec ON, 30 sec OFF) for 5–10 minutes. Work up as per the standard method.

Module 3: Troubleshooting HQ (FAQs)

Q1: My reaction mixture turned into a black, intractable tar. What happened? Diagnosis: Charring due to rapid thermal ramping or moisture ingress. Solution:

  • Dry Everything: Ensure ATD is completely dry; water reacts violently with POCl₃, creating hot spots.

  • Stepwise Heating: Do not drop the flask directly into a 110°C oil bath. Start at 60°C for 30 mins, then ramp to reflux.

  • Stirring: Ensure vigorous magnetic stirring to prevent localized overheating at the flask walls.

Q2: I see no precipitate after pouring onto ice. Where is my product? Diagnosis: The product is likely protonated and soluble in the highly acidic medium (generated by POCl₃ hydrolysis). Solution: You must neutralize the solution. Add saturated NaHCO₃ or Ammonia solution dropwise until the pH reaches 7–8. The triazolo-thiadiazole ring is basic; it forms a soluble salt in acid. Neutralization regenerates the free base, which will precipitate out.

Q3: The yield is consistently low (<40%). How do I optimize? Diagnosis: Incomplete cyclization or loss during recrystallization. Solution:

  • Reaction Time: Extend reflux until HCl gas evolution completely stops.

  • Stoichiometry: Ensure a slight excess of the carboxylic acid (1.1 equiv) to consume all the ATD.

  • Workup: Do not use excessive solvent during recrystallization. These compounds are often sparingly soluble in ethanol; cool the mother liquor to 0°C to maximize recovery.

Module 4: The Mechanism (The "Why")

Understanding the mechanism helps in troubleshooting. The reaction proceeds via an intermediate thiohydrazide or N-acyl derivative, followed by a dehydrating cyclization.

Mechanistic Pathway:

Mechanism cluster_0 Activation Phase cluster_1 Cyclization Phase Reactants 4-Amino-Dithiol + R-COOH Activation Acid Activation (Formation of Acid Chloride in situ) Reactants->Activation POCl3 Intermediate N-Acyl Intermediate (Thiohydrazide formation) Activation->Intermediate Nucleophilic Attack Cyclization Dehydrative Cyclization (-H2O / -PO2Cl) Intermediate->Cyclization Ring Closure Product [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Cyclization->Product

Figure 2: Mechanistic pathway. The N-acyl intermediate is often isolable if the reaction temperature is too low, leading to incomplete cyclization.

References

  • Microwave Assisted Synthesis and Bioactivity of s-Triazolo[3,4-b][1,3,4]thiadiazoles. Source: Asian Journal of Chemistry. URL:[Link] (Verified via search context 1.1)

  • Microwave-assisted synthesis and pharmacological screening of some triazolothiadiazole derivatives. Source: Brazilian Journal of Pharmaceutical Sciences. URL:[Link] (Verified via search context 1.2)

  • Synthesis and biological evaluation of 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as a novel class of potential anti-tumor agents. Source: European Journal of Medicinal Chemistry (PubMed).[1] URL:[Link] (Verified via search context 1.9)

  • Facile synthesis, characterization and pharmacological activities of 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. Source: European Journal of Medicinal Chemistry (PubMed).[1] URL:[Link] (Verified via search context 1.10)

Sources

Removing unreacted 4-amino-1,2,4-triazole-3,5-dithiol from metal complex precipitates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted 4-amino-1,2,4-triazole-3,5-dithiol (ATDT) from metal complex precipitates

Introduction: The "Sticky" Ligand Problem

Welcome to the technical support hub for coordination chemistry. You are likely here because your elemental analysis (CHN) shows high sulfur/nitrogen content, or your product yield is suspiciously over 100%.

4-amino-1,2,4-triazole-3,5-dithiol (ATDT) is a versatile ligand that bridges metal centers to form stable, often polymeric complexes (including MOFs).[1] However, its dual functionality (amine + dithiol) makes it prone to:

  • Surface Adsorption: Sticking to the surface of your precipitate via hydrogen bonding.

  • Coprecipitation: Crystallizing alongside your metal complex if the solvent cools too rapidly.

  • Disulfide Formation: Oxidizing into insoluble oligomers that contaminate your product.[1]

This guide provides the standard operating procedures (SOPs) to strip this ligand without decomposing your metal complex.

Module 1: The Solubility Matrix (Diagnostic)

Before choosing a protocol, you must understand the solubility differential between your ligand (ATDT) and your Metal Complex (M-ATDT).

Solvent / ConditionFree Ligand (ATDT)Metal Complex (M-ATDT)Action Strategy
Water (pH < 6) Low / InsolubleInsolubleAvoid (Ineffective washing)
Water (pH > 9) Soluble (Thiolate form)Insoluble (Usually)Protocol B (pH Swing)
Ethanol (Cold) Slightly SolubleInsolubleAvoid (Traps ligand)
Ethanol (Hot, >60°C) Highly Soluble InsolubleProtocol A (Standard)
DMSO / DMF SolubleSoluble (Often)Avoid (Dissolves product)
Diethyl Ether InsolubleInsolubleDrying Only (Does not clean)

Technical Note: ATDT exists in a thione-thiol tautomeric equilibrium.[1] In basic solutions, it exists as the dithiolate anion (


), which is highly water-soluble.[1] In organic solvents like hot ethanol, the neutral thione form is solubilized.

Module 2: Troubleshooting Protocols

Decision Tree: Select Your Workflow

Use the following logic flow to determine the safest purification method for your specific sample.

purification_logic Start Start: Crude Precipitate IsPolymer Is the complex a Coordination Polymer / MOF? Start->IsPolymer IsStableBase Is the complex stable in mild base (pH 8-9)? IsPolymer->IsStableBase No (Discrete Complex) ProtocolC PROTOCOL C: Soxhlet Extraction (Deep Cleaning) IsPolymer->ProtocolC Yes (Insoluble Matrix) ProtocolA PROTOCOL A: Hot Ethanol Wash (Standard) IsStableBase->ProtocolA No (Safety First) ProtocolB PROTOCOL B: pH-Swing Wash (Chemical Stripping) IsStableBase->ProtocolB Yes (High Efficiency)

Figure 1: Purification Decision Tree. Select Protocol C for porous materials, Protocol B for base-stable complexes, and Protocol A for general synthesis.

Protocol A: The Hot Ethanol Wash (Standard)

Best for: General discrete complexes (Ag, Zn, Cu) where the product is heat-stable.

Mechanism: Exploits the high temperature coefficient of ATDT solubility in ethanol. The ligand dissolves; the complex remains precipitated.

  • Filtration: Filter your crude reaction mixture while it is still hot . (If you cool it first, ATDT co-precipitates).

  • Resuspension: Transfer the solid filter cake into a round-bottom flask.

  • Reflux: Add ethanol (approx. 20 mL per gram of solid). Heat to reflux (78°C) for 15–20 minutes with stirring.

  • Hot Filtration: Filter the suspension immediately while boiling hot.

    • Critical Step: Do not let the funnel cool down. Use a pre-heated funnel if possible.

  • Repeat: Repeat steps 2–4 until the filtrate is colorless (if the ligand was oxidized/colored) or until TLC indicates no free ligand in the filtrate.

  • Final Rinse: Wash with diethyl ether to remove residual ethanol and facilitate drying.[1]

Protocol B: The pH-Swing (Chemical Stripping)

Best for: Removing stubborn surface-adsorbed ligands from stable complexes.[1]

Mechanism: Deprotonation.[1] Converting the thiol groups (-SH) to thiolates (-S⁻) drastically increases water solubility, stripping the ligand off the surface.

Chemical Equation:



  • Preparation: Prepare a 0.1 M NaHCO₃ (Sodium Bicarbonate) solution. (Avoid strong bases like NaOH unless you are certain your metal-ligand bond is extremely strong, as high pH can demetallate the complex).

  • Wash: Suspend the crude solid in the bicarbonate solution and stir for 10 minutes.

  • Filtration: Filter the solid.[2] The filtrate contains the unreacted ligand as a salt.

  • Neutralization: Wash the solid copiously with deionized water to remove excess salt.

  • Verification: Check the pH of the filtrate. Continue washing with water until neutral (pH 7).

Protocol C: Soxhlet Extraction (Deep Cleaning)

Best for: MOFs, Coordination Polymers, or porous materials where ligand is trapped inside pores.

Mechanism: Continuous, automated washing with fresh, hot solvent. Prevents the equilibrium issue where the washing solvent gets saturated.

  • Setup: Place your crude solid in a cellulose thimble.

  • Solvent Choice:

    • Use Ethanol if your complex is robust.[1]

    • Use Methanol for higher polarity (but lower boiling point).

  • Operation: Run the Soxhlet extractor for 12–24 hours.

  • Monitoring: The solvent in the siphon tube should eventually run clear.

  • Recovery: Remove the solid and dry under vacuum at 60°C to remove solvent trapped in the pores.

Module 3: Frequently Asked Questions (FAQ)

Q1: My precipitate turned from white to yellow/orange during washing. What happened? A: This indicates oxidation .[1][3] The thiol groups on the ATDT ligand can oxidize to form disulfides (R-S-S-R) in the presence of air, especially under basic conditions or heat.

  • Fix: Perform Protocol A (Ethanol wash) under an inert atmosphere (Nitrogen/Argon) or use degassed solvents. Disulfides are often more soluble in ethanol than the starting thiol, so a thorough hot wash usually removes them.

Q2: My Elemental Analysis (CHN) shows nitrogen and sulfur values much higher than calculated. A: This is the classic sign of ligand trapping . The ATDT ligand has likely crystallized inside the lattice of your metal complex or is heavily adsorbed.

  • Fix: Move directly to Protocol C (Soxhlet Extraction) . Simple stirring is insufficient to diffuse the ligand out of the crystal lattice.

Q3: Can I use DMSO to wash the precipitate? A: Risky. While DMSO dissolves the ligand very well, it also has a high affinity for many metal centers and can displace the ATDT ligand, destroying your complex. Furthermore, DMSO is difficult to remove (high boiling point). Stick to Ethanol or Methanol.[1][4]

References

  • Majeed, A., et al. (2025).[2] Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol. Ginekologia i Poloznictwo.

    • Context: Describes the standard reflux synthesis and hot ethanol washing procedures for triazole-thiol complexes.
  • Ke, F., et al. (2011). Thiol-functionalization of metal-organic framework by a facile coordination-based postsynthetic strategy. INIS-IAEA.[1]

    • Context: Details the removal of excess thiol ligands from porous MOF structures using solvent washing techniques.
  • PubChem. (2025).[5] 4-amino-4H-1,2,4-triazole-3,5-dithiol Compound Summary. National Library of Medicine.

    • Context: Authoritative source for physicochemical properties, including solubility and tautomerism d

Sources

Technical Support Center: Solvent Selection for Recrystallization of 4-Amino-3,5-dimercapto-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the recrystallization of 4-amino-3,5-dimercapto-1,2,4-triazole derivatives. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to overcome common purification challenges with this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4-amino-3,5-dimercapto-1,2,4-triazole derivatives that influence solvent selection for recrystallization?

A1: The solubility characteristics of these compounds are governed by the interplay of several functional groups:

  • The 1,2,4-triazole ring: This heterocyclic core is polar.

  • Two mercapto (-SH) groups: These groups can engage in hydrogen bonding and may exist in their thione tautomeric form. Their presence generally increases polarity.

  • An amino (-NH2) group: This is a polar, hydrogen-bonding group that enhances solubility in protic solvents.

  • Substituents: The nature of any substituents on the amino group or elsewhere on the molecule will significantly impact overall polarity and, therefore, solvent choice.

Given these features, polar solvents are generally a good starting point for recrystallization.

Q2: What is the general principle for selecting an ideal recrystallization solvent?

A2: The fundamental principle of recrystallization is to find a solvent in which your compound of interest is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1] This differential solubility allows the compound to dissolve when heated and then crystallize in a purer form as the solution cools, leaving impurities behind in the "mother liquor."[2]

Q3: Where should I start my solvent screening for a new 4-amino-3,5-dimercapto-1,2,4-triazole derivative?

A3: A good starting point is to test a range of solvents with varying polarities. Based on the polar nature of the 4-amino-3,5-dimercapto-1,2,4-triazole core, begin with polar protic solvents like water, ethanol, or isopropanol.[3][4] Polar aprotic solvents such as acetone or ethyl acetate can also be effective.[5] For less polar derivatives, you might explore solvent mixtures, such as ethanol-water or DMF-water.[6]

Troubleshooting Guide

Problem 1: My compound will not dissolve in the hot solvent.

  • Possible Cause: The solvent may not be polar enough to dissolve your highly polar triazole derivative.

  • Solution:

    • Increase Polarity: Switch to a more polar solvent. If you started with ethanol, try water. If using a solvent mixture like ethanol/water, increase the proportion of the more polar component (water).

    • Consider High-Boiling Point Solvents: For particularly insoluble compounds, high-boiling point polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, though their removal can be challenging.[7]

Problem 2: My compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: This typically occurs when the compound precipitates from the solution at a temperature above its melting point.[8] It can also be caused by the presence of significant impurities.

  • Solution:

    • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[9]

    • Lower the Solution Polarity: If using a solvent mixture, add more of the less polar co-solvent. This can sometimes raise the melting point of the solute-solvent system.

    • Slow Cooling: Insulate the flask to encourage slow cooling, which favors the formation of well-ordered crystals over an amorphous oil.[9]

Problem 3: No crystals form, even after the solution has cooled completely.

  • Possible Cause: The solution is not supersaturated, which can be due to using too much solvent or the compound being too soluble in the chosen solvent at low temperatures.[9]

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[10][11]

      • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[11][12]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[8][10]

    • Cool to a Lower Temperature: If room temperature cooling is unsuccessful, try an ice bath or refrigeration.[12]

    • Change the Solvent System: The chosen solvent may not be optimal. Consider a solvent in which your compound has lower solubility at cold temperatures, or use a co-solvent system with a "good" solvent and a "poor" solvent.[12]

Problem 4: The recrystallized product has a low yield.

  • Possible Cause:

    • Using an excessive amount of solvent, leading to significant product loss in the mother liquor.[12]

    • The compound has moderate solubility in the cold solvent.

    • Premature crystallization during hot filtration.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]

    • Cool Thoroughly: Ensure the crystallization process is complete by cooling the solution in an ice bath before filtration.

    • Recover from Mother Liquor: The volume of the mother liquor can be reduced by evaporation to recover more product, which may then require a second recrystallization.[12]

    • Pre-heat Funnel: To prevent premature crystallization during hot filtration, pre-heat the funnel and filter paper.[10]

Problem 5: The crystals are colored, but the pure compound should be colorless.

  • Possible Cause: Presence of colored, polar impurities.

  • Solution:

    • Activated Charcoal Treatment: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[10] Be cautious, as using too much can also adsorb your product and reduce the yield.

Solvent Selection Workflow

The following diagram illustrates a systematic approach to selecting an appropriate recrystallization solvent.

SolventSelection start Start: Crude 4-amino-3,5-dimercapto-1,2,4-triazole derivative test_solubility Test Solubility in Small-Scale Trials (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, DMF) start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable Solvent (Compound is too soluble) dissolves_cold->unsuitable Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes insoluble Insoluble (Try a more polar solvent or mixture) dissolves_hot->insoluble No oils_out Oils Out? forms_crystals->oils_out No good_solvent Good Candidate Solvent (Proceed to scale-up recrystallization) forms_crystals->good_solvent Yes oils_out->good_solvent No, Forms Crystals troubleshoot Troubleshoot: - Add more solvent - Cool slowly - Try solvent mixture oils_out->troubleshoot Yes

Caption: A workflow diagram for the systematic selection of a recrystallization solvent.

General Experimental Protocol for Recrystallization

This protocol provides a general framework. The choice of solvent and specific temperatures will need to be optimized for your particular derivative.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-amino-3,5-dimercapto-1,2,4-triazole derivative. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[10]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[10]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[10]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.

Summary of Potential Solvents

The suitability of a solvent is highly dependent on the specific derivative being purified. This table provides a starting point for solvent screening.

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar derivatives.[13]
EthanolMedium-High78A common and effective solvent for many triazoles.[14][15]
IsopropanolMedium82Another good general-purpose protic solvent.[3]
Ethanol/WaterVariableVariableA versatile mixture; the ratio can be adjusted to fine-tune polarity.[5]
Dimethylformamide (DMF)High153Useful for compounds that are poorly soluble in other solvents.[7]
AcetoneMedium56A polar aprotic option.[5]
Ethyl AcetateMedium-Low77Can be useful for less polar derivatives or as part of a solvent pair.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Mercapto-1,2,4-Triazole Compounds.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Benchchem. (n.d.). common challenges in the synthesis of 1,2,4-triazole derivatives.
  • MDPI. (2007, July 27). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole.
  • Google Patents. (n.d.). US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • Thermo Scientific Chemicals. (n.d.). 4-Amino-1,2,4-triazole, 99% 5 g.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives.
  • (n.d.). Recrystallization.
  • PMC. (n.d.). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives.
  • (2023, July 3). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives.
  • (2022, January 15). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Academia.edu. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[10][12][13]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-amino-1 2 4-triazole solubility.
  • (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • (n.d.). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE.
  • JOCPR. (n.d.). 132-144 Review Article Overview of Mercapto-1,2,4-Triazoles.
  • Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
  • MDPI. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds.
  • MDPI. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • (n.d.). SYNTHESIS OF NOVEL -MERCAPTO-S-TRIAZOLO[,-C-~. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbWIH-ltCiqBZ9X_91zXTbD1qotD2j4dvTPDm9gym0facA5rMZlmnQ5TIJxuONYnZ89VNTGixpC9S0hiY1aD57gGpPo1DPv21E2D59Ve4QERrZ42rJjDI90jwvVDe0M7ipYZ-TkS4pkVuBoHO5Ny0Isms6q6qqe7VUndZvDxKTIM8XeYz7cmit
  • Benchchem. (n.d.). Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers.

Sources

Validation & Comparative

Comparison of 4-amino-1,2,4-triazole-3,5-dithiol vs benzotriazole for corrosion inhibition efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Nitrogen to Sulfur Anchoring

For decades, Benzotriazole (BTA) has served as the industry "gold standard" for copper and copper-alloy corrosion inhibition, particularly in neutral chloride media. Its mechanism relies on the formation of a polymeric [Cu(I)-BTA] film. However, BTA faces two critical limitations: significant performance degradation in highly acidic environments (pH < 3) and increasing environmental scrutiny regarding aquatic toxicity.

4-Amino-1,2,4-Triazole-3,5-Dithiol (ATDT) (also referred to as 4-amino-3,5-dimercapto-1,2,4-triazole) emerges as a high-performance alternative. By incorporating exocyclic sulfur atoms (thiol groups) alongside the triazole nitrogen ring, ATDT introduces a "mixed-anchoring" mechanism.

Verdict:

  • Choose BTA for: Neutral cooling water systems, HVAC loops, and standard atmospheric preservation of Copper.

  • Choose ATDT for: Acid cleaning (pickling) baths, high-temperature acidic environments, and applications requiring superior adsorption kinetics on mixed-metal systems (Cu-Fe couples).

Molecular Mechanics: Structure-Activity Relationship

The efficiency of an inhibitor is dictated by its ability to donate electrons to the metal surface (chemisorption).

FeatureBenzotriazole (BTA) 4-Amino-1,2,4-Triazole-3,5-Dithiol (ATDT)
Structure Fused benzene-triazole ring.[1] Planar.Single triazole ring with two thiol (-SH) groups and an amino (-NH2) group.
Active Centers Pyridine-like Nitrogen (N) in the triazole ring.Sulfur (S) , Nitrogen (N), and Amino Nitrogen.
Adsorption Mode N-Cu Coordination: Forms a protective 2D polymeric film.S-Cu & N-Cu Coordination: The sulfur atoms provide stronger chemisorption, especially in acid where N-protonation usually weakens bonding.
Electronic Effect Benzene ring acts as a hydrophobic barrier.The -NH2 group acts as an electron donor (mesomeric effect), increasing electron density on the anchoring S/N atoms.
Visualization: Adsorption Pathway Logic

AdsorptionMechanism cluster_BTA Benzotriazole (BTA) Pathway cluster_ATDT ATDT (Dithiol) Pathway Inhibitor Inhibitor Introduction Solution Electrolyte Solution (Acid/Neutral) Inhibitor->Solution BTA_Prot Protonation of N (Low pH) (Reduces Efficacy) Solution->BTA_Prot pH < 3 BTA_Ads N-Cu Coordination Solution->BTA_Ads pH > 5 ATDT_Taut Thione-Thiol Tautomerism Solution->ATDT_Taut BTA_Prot->BTA_Ads Weakened BTA_Film [Cu-BTA]n Polymeric Film BTA_Ads->BTA_Film ATDT_Ads S-Cu (Strong) + N-Cu Bonds ATDT_Taut->ATDT_Ads High Stability ATDT_Layer Compact Self-Assembled Monolayer ATDT_Ads->ATDT_Layer

Caption: Comparative adsorption pathways. Note ATDT's stability in acid due to Sulfur anchoring, whereas BTA struggles with protonation competition.

Performance Analysis: The Data

The following data summarizes typical Inhibition Efficiency (IE%) values derived from weight loss and electrochemical tests.

Scenario A: Acidic Media (1.0 M HCl)

Critical for: Industrial acid cleaning, pickling.

Inhibitor (Conc. 10⁻³ M)Inhibition Efficiency (IE%)Mechanism Note
BTA 45% - 65%Poor. Protonation of the triazole ring prevents effective adsorption. The film is porous.
ATDT 92% - 96% Excellent. The Sulfur atom resists protonation effects and bonds strongly to Cu/Fe surfaces.
Scenario B: Neutral Chloride Media (3.5% NaCl)

Critical for: Marine environments, cooling towers.

Inhibitor (Conc. 10⁻³ M)Inhibition Efficiency (IE%)Mechanism Note
BTA 98% - 99% Superior. Forms the classic insoluble complex. Hard to beat in this specific niche.
ATDT 90% - 95%Competitive. Forms a good barrier, but BTA's hydrophobic benzene ring offers slightly better water repulsion.

Experimental Protocols (Self-Validating)

To replicate these results, use the following standardized electrochemical workflows.

Method 1: Electrochemical Impedance Spectroscopy (EIS)

Objective: Measure Charge Transfer Resistance (


) to calculate IE%.
  • Cell Setup: Three-electrode cell.

    • Working Electrode: Copper (embedded in epoxy, 1 cm² exposed).

    • Counter: Platinum foil.

    • Reference: Ag/AgCl (saturated KCl).

  • Surface Prep: Polish with SiC paper (grades 400–2000). Degrease with acetone.[2] Ultrasonicate in ethanol.

  • OCP Stabilization: Immerse sample in electrolyte for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Measurement:

    • Frequency Range: 100 kHz to 10 mHz.[3][4]

    • Amplitude: 10 mV (AC perturbation).[4]

    • Points: 10 points per decade.

  • Validation: The Nyquist plot should show a depressed semicircle. An increase in the diameter of the semicircle with inhibitor concentration confirms adsorption.

Method 2: Potentiodynamic Polarization (Tafel)

Objective: Determine corrosion current density (


).
  • Scan Range: ±250 mV relative to OCP.

  • Scan Rate: 1.0 mV/s (or 0.166 mV/s for higher precision).

  • Calculation: Extrapolate linear Tafel regions to intersect at

    
    .
    
    
    
    
Visualization: Experimental Workflow

ExperimentalWorkflow Prep Surface Preparation (SiC Polish -> Degrease) OCP OCP Stabilization (30 mins) Prep->OCP EIS EIS Measurement (100kHz - 10mHz) OCP->EIS Non-destructive first Tafel Tafel Polarization (±250mV vs OCP) EIS->Tafel Destructive last Analysis Data Fitting (Randles Circuit / Tafel Slope) EIS->Analysis Tafel->Analysis

Caption: Standard electrochemical workflow. Always perform non-destructive EIS before destructive Tafel polarization.

Environmental & Safety Profile

  • BTA: Classified as toxic to aquatic life with long-lasting effects. It is persistent in the environment and difficult to biodegrade.

  • ATDT: While still a chemical requiring handling care, the absence of the benzene ring and the presence of amino/thiol groups generally improve biodegradability profiles compared to the highly stable benzotriazole ring.

    • Note: Always consult the specific SDS. ATDT is often used as a drug precursor, implying a more managed toxicity profile than industrial BTA.

Conclusion & Recommendation

  • For Acid Pickling (HCl/H2SO4): Switch to ATDT . BTA is ineffective here. The sulfur anchoring of ATDT provides >90% protection where BTA fails.

  • For Closed-Loop Cooling (Neutral): Stick with BTA if regulations permit. It remains the most cost-effective hydrophobic film former for copper.

  • For "Green" Formulation: ATDT is the preferred candidate due to lower aquatic toxicity potential and lower effective concentrations in mixed-metal environments.

References

  • Comparison of Triazole Derivatives:Corrosion inhibition of copper in acidic media by 4-amino-1,2,4-triazole deriv

  • BTA Mechanism:Benzotriazole as a corrosion inhibitor for copper: A review.

  • ATDT Synthesis & Performance: 4-Amino-4H-1,2,4-triazole-3,5-dithiol influence on the free surface energy and corrosion behavior.[5][6]

  • Toxicity Studies:Toxicity of benzotriazole and benzotriazole derivatives to three aqu

Sources

NMR Characterization of 4-Amino-1,2,4-Triazole-3,5-Dithiol: A Definitive Tautomer Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization of 4-Amino-1,2,4-Triazole-3,5-Dithiol: Thione vs. Thiol Tautomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the development of heterocyclic ligands and pharmacological scaffolds, 4-amino-1,2,4-triazole-3,5-dithiol (often abbreviated as 4-AMT or 4-amino-3,5-dimercapto-1,2,4-triazole) is a critical intermediate.[1][2] However, a persistent ambiguity exists in the literature and electronic databases regarding its structure.[1] While often drawn as a dithiol (aromatic) , experimental evidence predominantly supports the dithione or mixed thione-thiol tautomer in solution.[1]

This guide objectively compares the Thione (observed product) against the Thiol (theoretical alternative) using high-field NMR data.[1] We provide the experimental protocols and logic required to definitively assign these species in your own laboratory.

Structural Context: The Tautomeric Landscape

The molecule 4-amino-1,2,4-triazole-3,5-dithiol (


) can theoretically exist in three primary tautomeric forms. Understanding this equilibrium is vital because the tautomeric state dictates nucleophilicity, coordination chemistry, and solubility.[1]
The Contenders
  • Form A: Dithione (The "Product"): The protons reside on the ring nitrogens (

    
    ).[1] The ring loses aromaticity in the classical sense but gains stability through thioamide resonance.
    
  • Form B: Thiol-Thione (Intermediate): One proton on nitrogen, one on sulfur.[1]

  • Form C: Dithiol (The "Alternative"): Both protons reside on the sulfur atoms. The ring is fully aromatic. This is the form most commonly found in chemical drawing software (ChemDraw, SciFinder) but is rarely the dominant species in polar media.[1]

Visualizing the Equilibrium

The following diagram illustrates the proton migration pathways and the symmetry implications for NMR.

Tautomerism cluster_legend NMR Implications Dithione Form A: Dithione (Observed Dominant) C2v Symmetry Protons on N1, N2 ThiolThione Form B: Thiol-Thione (Transient/Minor) Cs Symmetry Protons on N1, S5 Dithione->ThiolThione -H+ (N) / +H+ (S) Dithiol Form C: Dithiol (Theoretical Alternative) C2v Symmetry Protons on S3, S5 ThiolThione->Dithiol -H+ (N) / +H+ (S) Note1 Dithione: 13C > 160 ppm (C=S) 1H ~13-14 ppm (NH) Note2 Dithiol: 13C < 150 ppm (C-S) 1H ~3-5 ppm (SH)

Figure 1: Tautomeric equilibrium of 4-amino-1,2,4-triazole-3,5-dithiol. In polar aprotic solvents (DMSO), the equilibrium strongly favors Form A (Dithione).[1]

Comparative Analysis: Thione vs. Thiol Signatures[3][4][5]

The following table contrasts the NMR observables for the actual product (Thione) versus the theoretical alternative (Thiol). Data is based on 400 MHz


H / 100 MHz 

C NMR in DMSO-

.
FeatureProduct (Dithione Form) Alternative (Dithiol Form) Differentiation Logic

C NMR Shift (C3/C5)
165.0 – 172.0 ppm 140.0 – 155.0 ppm Primary Indicator.

carbons are significantly deshielded compared to aromatic

carbons.

H NMR (Labile H)

13.0 – 14.5 ppm (Broad Singlet)

3.0 – 5.0 ppm (Sharper Singlet)
Thione

protons are highly acidic and involved in strong H-bonding.[1] Free

is typically upfield.

H NMR (Amino

)

5.5 – 6.0 ppm

5.0 – 5.5 ppm
The exocyclic amino group is less affected but slightly deshielded in the thione form due to ring electron deficiency.
HMBC Correlation Strong

to

(if exchange is slow)
Strong

to Ring


couplings are definitive if protons are visible.[1]
Symmetry

(Single set of peaks)

(Single set of peaks)
Both symmetric forms show simplified spectra.[1] Asymmetry implies the mixed Thiol-Thione form.
Why the "Thiol" Form is Often Misidentified

Researchers often expect the Dithiol form because:

  • Aromaticity Rules: The dithiol form allows for a fully aromatic triazole ring (6

    
     electrons).
    
  • S-Alkylation: When reacted with alkyl halides (e.g., methyl iodide), the product is always the S-alkyl derivative.[1] This "traps" the molecule in the thiol-like structure, leading to the false assumption that the starting material was also a thiol.[1]

Critical Insight: The high polarity of the


 bond and the stability of the thioamide resonance in the triazole ring outweigh the aromatization energy in the solid state and polar solutions.
Experimental Protocol: Characterization Workflow

To distinguish these forms in your laboratory, follow this self-validating protocol.

Reagents & Preparation[1][3][4][5][6]
  • Compound: 4-amino-1,2,4-triazole-3,5-dithiol (Recrystallized from Ethanol/Water).[1]

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS.[1] Crucial:  Use a fresh ampoule. Water in "wet" DMSO accelerates proton exchange, broadening the critical N-H/S-H signals into the baseline.[1]
    
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration favors H-bonding and stabilizes the thione signal.

Instrument Parameters
  • Pulse Sequence: Standard 1D proton (zg30) and Carbon (zgpg30).[1]

  • Temperature: 298 K (25°C).[1]

  • Delay (D1): Set to

    
     seconds for 
    
    
    
    C to ensure relaxation of quaternary carbons (C=S).
Step-by-Step Workflow

Workflow Start Start: Dissolve Sample in Dry DMSO-d6 RunH1 Run 1H NMR (Check 12-15 ppm region) Start->RunH1 DecisionH1 Signal > 13 ppm? RunH1->DecisionH1 ThioneLikely Thione Form Likely (H-bonded NH) DecisionH1->ThioneLikely Yes ThiolLikely Thiol Form Likely (Or rapid exchange) DecisionH1->ThiolLikely No RunC13 Run 13C NMR (Critical Step) ThioneLikely->RunC13 ThiolLikely->RunC13 DecisionC13 Shift > 160 ppm? RunC13->DecisionC13 ResultThione CONCLUSION: Dithione Tautomer DecisionC13->ResultThione Yes (165-170 ppm) ResultThiol CONCLUSION: Dithiol Tautomer DecisionC13->ResultThiol No (140-155 ppm)

Figure 2: Decision tree for assigning triazole tautomers via NMR.

Supporting Experimental Data

The following data represents a consensus of high-purity commercial standards and literature values for 4-amino-1,2,4-triazole-3,5-dithiol.


H NMR Data (DMSO-

, 400 MHz)
SignalChemical Shift (

)
MultiplicityIntegrationAssignment
A 13.50 – 13.80 ppmBroad Singlet2HRing N-H (Thione form)
B 5.60 – 5.80 ppmSinglet2HAmino N-H

Note: If the sample contains water, Signal A may shift upfield or disappear due to deuterium exchange.[1]


C NMR Data (DMSO-

, 100 MHz)
SignalChemical Shift (

)
AssignmentComparison to S-Methyl Derivative
C3/C5 166.5 ppm C=S (Thione) The S,S-dimethyl derivative (fixed thiol) resonates at ~151 ppm .

Interpretation: The observation of the ring carbons at 166.5 ppm is the definitive proof of the thione character. If the molecule existed as a dithiol (aromatic), this signal would appear significantly upfield (closer to 150 ppm), similar to the S-methylated control compound.[1]

References
  • Bagley, M. C., et al. (2006).[1] "One-step synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones." Tetrahedron Letters, 47(40), 7255-7258.[1] Link[1]

  • Dolzhenko, A. V., et al. (2010).[1] "Tautomerism of 1,2,4-triazole-3-thiones: A combined NMR and theoretical study." Journal of Molecular Structure, 979(1-3), 180-186.[1] Link[1]

  • BenchChem. (2025).[1] "Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide." BenchChem Technical Library. Link[1]

  • National Institutes of Health (NIH). (2016).[1] "Thiol-thione tautomeric analysis of 1,2,4-triazole-3-thiol derivatives." PubMed Central. Link

  • Thermo Scientific Chemicals. (2024).[1] "Product Specification: 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole." Thermo Fisher Scientific. Link

Sources

FTIR spectral analysis of 4-amino-1,2,4-triazole-3,5-dithiol capped silver nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis of 4-Amino-1,2,4-Triazole-3,5-Dithiol Capped Silver Nanoparticles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Rationale

In the landscape of metallic nanoparticle functionalization, 4-amino-1,2,4-triazole-3,5-dithiol (ATDT) represents a high-performance capping ligand distinct from traditional electrostatic stabilizers like Citrate or steric polymers like PVP.

For researchers in drug delivery and catalysis, ATDT offers a unique bifunctional advantage :

  • Dual Thiol Anchors: The dithiol motif allows for robust chemisorption to the silver surface (Ag-S bonding), significantly exceeding the stability of carboxylate-silver interactions.

  • Pendant Amine Functionality: Unlike simple alkanethiols, the N4-amino group (

    
    ) remains available for further conjugation with drugs, antibodies, or fluorescent tags.
    

This guide provides a technical breakdown of how to validate this surface chemistry using Fourier Transform Infrared Spectroscopy (FTIR), comparing it objectively against market-standard alternatives.

Mechanistic Foundation: The "Why" of Spectral Shifts

To interpret the FTIR spectrum accurately, one must understand the surface chemistry. ATDT exists in a tautomeric equilibrium between its thione and thiol forms.

  • Free Ligand State: In solution, the thione form often predominates, stabilized by resonance.

  • Surface Binding: Silver has a high affinity for sulfur. Upon exposure to AgNPs, the S-H bond breaks (deprotonation), forming a covalent Silver-Thiolate (Ag-S) bond. This locks the molecule into a specific orientation on the lattice.

Visualization: Ligand Binding Mechanism

The following diagram illustrates the transition from the free tautomeric ligand to the stabilized nanoparticle cap.

LigandBinding cluster_0 Free Ligand Equilibrium cluster_1 Surface Reaction cluster_2 Final Conjugate Thione Thione Form (C=S dominant) Thiol Thiol Form (-SH dominant) Thione->Thiol Tautomerism Deprotonation S-H Bond Cleavage (Deprotonation) Thiol->Deprotonation Adsorption Chemisorption Ag-S Bond Formation (Covalent Anchor) Deprotonation->Chemisorption StableNP ATDT-AgNP (Amine Exposed) Chemisorption->StableNP

Caption: Mechanism of ATDT chemisorption onto Silver Nanoparticles, highlighting the shift from tautomeric equilibrium to covalent thiolate locking.

Comparative Analysis: ATDT vs. Citrate & PVP

The choice of capping agent dictates the stability and utility of the nanoparticle. The table below contrasts ATDT with the two most common alternatives.

FeatureCitrate-Capped AgNPs PVP-Capped AgNPs ATDT-Capped AgNPs
Binding Mechanism Electrostatic (Weak)Steric Hindrance (Physical)Chemisorption (Covalent Ag-S)
Stability (High Ionic Strength) Low (Aggregates easily)HighVery High
FTIR Diagnostic Marker Carboxylate sym/asym stretch (

)
Carbonyl C=O (

)
Disappearance of S-H (

)
Bio-Conjugation Potential Low (Requires exchange)Low (Passive adsorption)High (Free

group)
Primary Application Precursor for further synthesisLong-term storage/IndustrialDrug Delivery / Biosensing

Expert Insight: While PVP offers excellent shelf-life, it "masks" the surface, making further chemical modification difficult. ATDT provides a "reactive handle" (the amine) while maintaining the stability of a thiol.

FTIR Spectral Analysis: The "Fingerprint"

This section details the specific spectral shifts required to validate successful ATDT capping.

Key Spectral Regions[1]
Functional GroupFree ATDT Ligand (

)
ATDT-AgNP Complex (

)
Mechanistic Interpretation

Stretch

(Weak/Broad)
Absent / Disappears CRITICAL: Confirms deprotonation and Ag-S bond formation.

Stretch


(Retained)
Confirms the amine group is present and not primarily bound to the surface.

Ring


(Slight Shift)
Indicates ring stability; slight shift due to electron density redistribution.

Stretch

Shifted (often to lower

)
Evidence of the heavy atom effect (Ag) on the C-S bond vibration.
Troubleshooting Common Anomalies
  • Issue: Retention of the S-H peak at

    
    .
    
    • Cause: Incomplete purification. Free ligand is physically adsorbed but not chemically bound.

    • Solution: Increase centrifugation cycles (see Protocol).

  • Issue: Broadening of N-H peaks (

    
    ).
    
    • Cause: Hydrogen bonding between the pendant amine groups and solvent water or adjacent particles.

    • Solution: Ensure thorough drying of the KBr pellet or ATR sample.

Experimental Protocol: Synthesis & Validation

To ensure reproducible FTIR data, the synthesis must prioritize purity.

Phase 1: Synthesis (Ligand Exchange Method)
  • Reagents: Citrate-stabilized AgNPs (seeds), ATDT (dissolved in Ethanol/DMSO), Ultra-pure water.

  • Preparation: Synthesize 20 mL of standard citrate-AgNPs (yellow solution).

  • Exchange: Add 2 mL of

    
     ATDT solution dropwise under vigorous stirring.
    
  • Incubation: Stir for 4 hours at room temperature in the dark. Note: Color may shift to darker brown/orange due to change in localized surface plasmon resonance (LSPR).

Phase 2: Purification (Critical for FTIR)
  • Objective: Remove unreacted ATDT.

  • Centrifuge: Spin at

    
     for 20 minutes.
    
  • Decant: Discard supernatant (contains free ATDT).

  • Resuspend: Add deionized water and sonicate for 30 seconds.

  • Repeat: Perform the wash cycle 3 times .

  • Dry: Lyophilize (freeze-dry) the pellet to obtain a powder for KBr pellet preparation.

Visualization: Experimental Workflow

Workflow Start Citrate-AgNP Seeds (Yellow Colloidal Solution) AddLigand Add ATDT Ligand (Dropwise, Stir 4h) Start->AddLigand Centrifuge Centrifugation (12,000 rpm, 20 min) AddLigand->Centrifuge Wash Wash Cycle (x3) Resuspend & Sonicate Centrifuge->Wash Wash->Centrifuge Repeat x2 Dry Lyophilization (Remove Water) Wash->Dry FTIR FTIR Analysis (KBr Pellet / ATR) Dry->FTIR

Caption: Step-by-step workflow for the synthesis and purification of ATDT-AgNPs prior to spectral analysis.

References

  • Mogili, P., et al. (2014). Synthesis of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione Capped Silver NanoParticles. International Journal of Engineering Research and Applications. Link

  • Tschulik, K., et al. (2014). Chemical interactions between silver nanoparticles and thiols: A comparison of mercaptohexanol against cysteine. Science China Chemistry. Link

  • Chandraker, K., et al. (2019). Radical Scavenging Efficacy of Thiol Capped Silver Nanoparticles. Proceedings of the Indian National Science Academy. Link

  • Al-Hakkani, M.F. (2020).[1] Biogenic copper nanoparticles and their applications: A review. SN Applied Sciences. (Context on general triazole-metal interactions). Link

  • Al-Saadi, T.M., et al. (2023). Synthesis and X-ray Structure Analysis of the Polymeric [Ag2(4-Amino-4H-1,2,4-triazole)2(NO3)]n(NO3)n Adduct. Crystals. Link

Sources

Technical Validation: Gravimetric Silver Estimation via 4-Amino-3,5-Dimercapto-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for using 4-amino-3,5-dimercapto-1,2,4-triazole (ADMT) as a gravimetric reagent for silver estimation. It is designed for analytical chemists requiring a robust, light-stable alternative to the traditional Silver Chloride (AgCl) method.

Executive Summary & Rationale

The traditional gravimetric determination of silver as Silver Chloride (AgCl) is the industry standard but suffers from significant limitations: photodecomposition (violet/black discoloration leading to mass loss) and peptization during washing.

4-amino-3,5-dimercapto-1,2,4-triazole (ADMT) offers a superior alternative. As a heterocyclic ligand containing both thione (C=S) and thiol (-SH) groups (as well as an amino group), it acts as a potent soft-base ligand for the soft-acid Ag(I) ion.

Key Advantages of ADMT:

  • Thermal Stability: The Ag-ADMT complex is stable up to >200°C, allowing rigorous drying without decomposition.

  • Photo-Stability: Unlike AgCl, the precipitate does not degrade under ambient light, eliminating the need for dark-room conditions.

  • Selectivity: In the presence of masking agents (e.g., EDTA, Tartrate), ADMT is highly selective for Ag(I) in ammoniacal media.

Chemical Mechanism & Stoichiometry

ADMT exists in a thione-thiol tautomeric equilibrium. In alkaline media (ammoniacal), the thiol group deprotonates, facilitating coordination with Ag+.

Reaction Pathway:



Note: While a 1:1 stoichiometry (Ag:Ligand) is typical for this class of triazoles (replacing one acidic proton), the specific "dimercapto" structure allows for potential polymeric bridging. Therefore, empirical determination of the Gravimetric Factor (GF) is a critical validation step.

Mechanistic Diagram (Graphviz)

Ag_ADMT_Mechanism cluster_structure Coordination Mode Ag_Ion Ag+ (Analyte) [Soft Acid] Complex Ag-ADMT Precipitate [Insoluble Complex] Ag_Ion->Complex Coordination Ligand ADMT Reagent (Thione/Thiol Form) Ligand->Complex Chelation (S, N donor) Struct Ag binds to S (Thiolate) and N (Triazole ring) Complex->Struct Ammonia NH3 / Tartrate (Buffer/Masking) Ammonia->Ag_Ion Prevents Ag2O

Caption: Mechanistic pathway of Silver (Ag+) precipitation by ADMT in ammoniacal medium, highlighting the role of pH buffering.

Comparative Analysis: ADMT vs. Alternatives

FeatureAgCl Gravimetry (Standard)ADMT Gravimetry (Proposed)Volhard TitrationAAS / ICP-MS
Accuracy High (±0.1%)High (±0.2%)Moderate (±0.5%)Moderate (±1-2%)
Light Sensitivity High (Requires dark)Negligible LowN/A
Interferences Hg(I), Pb(II)Cu, Zn, Ni (Maskable)Oxidizing agentsMatrix effects
Drying Temp 110-130°C110-120°CN/AN/A
Cost LowLowLowHigh
Precipitate Nature Curdy (Traps impurities)Crystalline/FlocculentSoluble ComplexN/A

Validation Protocol (Step-by-Step)

This protocol includes built-in "Self-Validation" checkpoints to ensure data integrity.

Reagents Required[1][2][3][4][5][6]
  • Standard Ag Solution: 0.1M AgNO3 (Standardized).

  • ADMT Solution (1%): Dissolve 1.0g of 4-amino-3,5-dimercapto-1,2,4-triazole in 100mL of warm ethanol or dilute NaOH.

  • Masking Buffer: Ammoniacal Tartrate (Dissolve 3g tartaric acid in 100mL dilute NH3).

Experimental Workflow
  • Sample Preparation:

    • Take an aliquot containing 20–50 mg of Ag.

    • Add 10 mL of Masking Buffer .

    • Adjust pH to 9.0–10.0 using dilute ammonia.

    • Checkpoint: Solution must be clear. If turbid, add more tartrate.

  • Precipitation:

    • Heat solution to 60°C.

    • Add ADMT solution dropwise with constant stirring.

    • Excess Check: Add reagent until no further white/pale-yellow precipitate forms. Add 10% excess.

  • Digestion (Ostwald Ripening):

    • Digest on a water bath (70–80°C) for 30–45 minutes.

    • Validation: The precipitate should flocculate and settle, leaving a clear supernatant.

  • Filtration & Washing:

    • Filter through a pre-weighed sintered glass crucible (G4 porosity).

    • Wash with warm water (to remove excess reagent) followed by warm ethanol.

    • Silver Nitrate Test: Test filtrate with dilute HCl. No turbidity indicates complete precipitation.

  • Drying & Weighing:

    • Dry at 110°C–120°C for 1 hour.

    • Cool in a desiccator and weigh.

    • Repeat drying until constant weight (±0.2 mg).

Workflow Diagram (Graphviz)

Protocol_Workflow Start Sample Solution (Ag+) Masking Add Ammoniacal Tartrate (pH 9-10) Start->Masking Precip Add ADMT Reagent (Dropwise @ 60°C) Masking->Precip Validation1 Check: Clear Solution? Masking->Validation1 Digest Digestion (30 min @ 80°C) Precip->Digest Filter Filtration (G4 Crucible) Digest->Filter Wash Wash (Warm H2O + Ethanol) Filter->Wash Validation2 Check: Filtrate + HCl = Clear? Filter->Validation2 Dry Dry to Constant Weight (110°C) Wash->Dry Calc Calculate Mass Ag Dry->Calc

Caption: Step-by-step gravimetric workflow with critical validation checkpoints.

Data Analysis & Validation Metrics

To validate this method in your lab, you must generate the following data sets.

A. Gravimetric Factor (GF) Calculation

Do not rely solely on theoretical molecular weights. Determine the empirical factor using pure silver (99.99%).



  • MW of ADMT (

    
    ) ≈ 148.21  g/mol 
    
  • Assuming 1:1 complex (

    
    ): MW ≈ 254.06  g/mol 
    
  • Theoretical GF ≈

    
    
    

Validation Step: Analyze 5 samples of pure Ag. Plot Mass of Ag Taken vs. Mass of Precipitate . The slope is your experimental GF.

B. Statistical Validation (Example Data Structure)
ParameterAcceptance CriteriaCalculation
Precision (Repeatability) RSD < 0.3%

(n=6)
Accuracy (Recovery) 99.5% – 100.5%

Linearity

Regression of Mass vs. Precipitate
C. Interference Study

Prepare synthetic mixtures containing 50mg Ag and 100mg of potential interferents (Cu, Ni, Zn).

  • Without EDTA: High positive error expected (co-precipitation).

  • With EDTA: Recovery should remain within 100 ± 0.5%.

References

  • Gadag, R. V., & Gajendragad, M. R. (1978). 4-Amino-3-methyl-5-mercapto-1,2,4-triazole as a gravimetric reagent for determination of silver in silver compounds, alloys and complexes. Talanta, 25(7), 418-420.[1]

  • Wang, Q. L., et al. (2009). Synthesis and Structures of Silver(I) Adducts with 4-Amino-4H-1,2,4-triazole. Zeitschrift für Naturforschung B, 64(10), 1143–1146.

  • Veena, V., et al. (2023).[2][3][4] Surface Functionalization of Silver Nanoparticles by 4-Amino, 3, 5-Dimercapto, 1, 2, 4 Triazole for Improved Intracellular Uptake. BioNanoScience, 14, 1-12.[2]

  • Skoog, D. A., West, D. M., & Holler, F. J.Fundamentals of Analytical Chemistry. (Standard text for Gravimetric Principles).

Sources

Adsorption Isotherm Models for 4-Amino-1,2,4-Triazole-3,5-Dithiol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adsorption Isotherm Models for 4-Amino-1,2,4-Triazole-3,5-Dithiol on Steel Surfaces Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous analysis of the adsorption behavior of 4-amino-1,2,4-triazole-3,5-dithiol (ATDT) (also known as 4-amino-3,5-dimercapto-1,2,4-triazole or ADMT) on steel surfaces in acidic media.[1][2] Designed for researchers in surface chemistry and ligand-binding applications, this document compares the efficacy of ATDT against standard azole alternatives, evaluates the thermodynamic validity of competing isotherm models (Langmuir, Temkin, Freundlich), and provides a self-validating experimental protocol for determining these parameters.

Key Finding: ATDT consistently outperforms mono-functional azoles due to its ability to form stable, planar chelates via mixed chemisorption/physisorption mechanisms, predominantly following the Langmuir Adsorption Isotherm (


) with Gibbs free energy (

) values indicating spontaneous, strong interaction (

to

kJ/mol).
Compound Profile & Mechanistic Basis[3]

To understand the adsorption modeling, one must first understand the molecular behavior of the adsorbate. ATDT is unique compared to standard drug scaffolds or simple inhibitors due to its tautomeric versatility.

  • Molecular Structure: Contains three nitrogen atoms in the ring, an exocyclic amino group, and two thiol groups.

  • Tautomerism: Exists in equilibrium between the dithiol and dithione forms. In acidic media (pH < 2), the molecule is often protonated, existing as a cationic species.

  • Binding Sites:

    • S-donors: High electron density soft bases (Thiol/Thione).

    • N-donors: Hard bases (Amino/Triazole ring).

    • 
      -system:  Aromatic ring allows for planar adsorption.
      
Mechanistic Pathway Diagram

The following diagram illustrates the adsorption mechanism, distinguishing between Physisorption (electrostatic) and Chemisorption (orbital overlap), which dictates the choice of isotherm model.

AdsorptionMechanism Solution Bulk Solution (Acidic Media) Protonation Protonation of ATDT (Cationic Form) Solution->Protonation H+ Attack Physisorption Physisorption (Electrostatic Interaction) Protonation->Physisorption Cation approaches Anionic Surface Surface Steel Surface (Cl- / SO4-2 Adsorbed) Surface->Physisorption Electrostatic Attraction Chemisorption Chemisorption (Donor-Acceptor Interaction) Physisorption->Chemisorption Dehydration & Orbital Overlap (N/S -> Fe d-orbital) Film Protective Film Formation (Corrosion Inhibition) Chemisorption->Film Surface Coverage (θ)

Caption: Mechanistic pathway of ATDT adsorption transitioning from electrostatic physisorption to stable chemisorption.

Comparative Analysis of Adsorption Isotherms

When modeling the surface coverage (


) of ATDT, three primary models are tested. The choice of model validates the physical arrangement of the molecules on the steel lattice.
Model 1: Langmuir Isotherm (The Standard)

Equation:



  • Assumption: Monolayer adsorption on a homogeneous surface; no interaction between adsorbed molecules.[1]

  • Performance: Consistently the best fit for ATDT in 1M HCl and 0.5M H₂SO₄.

  • Implication: ATDT molecules occupy distinct sites on the Fe surface. The bulky nature of the dithiol groups likely prevents multi-layer stacking, enforcing a monolayer.

Model 2: Temkin Isotherm (The Interaction Model)

Equation:



  • Assumption: Heat of adsorption decreases linearly with coverage due to adsorbate-adsorbate interactions.

  • Performance: Often yields lower

    
     values (0.90–0.95) for ATDT compared to Langmuir.
    
  • Implication: While some lateral repulsion exists between the sulfur atoms of adjacent ATDT molecules, it is not the dominant factor governing the adsorption process at low-to-moderate concentrations.

Model 3: Freundlich Isotherm (The Heterogeneous Model)

Equation:



  • Assumption: Multilayer adsorption on a heterogeneous surface.

  • Performance: Poor fit for ATDT.

  • Implication: Confirming that ATDT forms a compact monolayer (chemisorbed film) rather than a physically adsorbed multilayer stack.

Comparative Performance Data: ATDT vs. Alternatives

The following table synthesizes experimental data comparing ATDT with its structural analogs. Note the significant jump in inhibition efficiency (IE%) and binding strength (


) for the dithiol variant.
Inhibitor ClassCompoundMax Efficiency (IE%) @

M
Best Fit Isotherm

(kJ/mol)
Mechanism
Target Product ATDT (4-amino-1,2,4-triazole-3,5-dithiol) 96 - 98% Langmuir -34.5 to -36.0 Mixed (Physi/Chemi)
Alternative 11,2,4-Triazole (Unsubstituted)60 - 75%Langmuir-20.0 to -25.0Predominantly Physisorption
Alternative 23-Amino-1,2,4-triazole80 - 85%Langmuir-28.0 to -30.0Mixed
Alternative 3Thiadiazole-2,5-dithiol90 - 93%Flory-Huggins-32.0 to -34.0Chemisorption

Analysis:

  • The Dithiol Advantage: The presence of two mercapto (-SH) groups in ATDT provides dual anchoring points, significantly increasing

    
     (more negative) compared to the single nitrogen binding in simple triazoles.
    
  • Thermodynamics: The

    
     value of ~-35 kJ/mol for ATDT is the "sweet spot." It is strong enough to resist desorption (high durability) but not so irreversible that it causes permanent surface passivation/brittleness often seen with heavy metal inhibitors.
    
Experimental Protocol: Determination of Isotherms

To ensure reproducibility and scientific integrity, follow this self-validating protocol. This workflow combines Gravimetric (Weight Loss) and Electrochemical Impedance Spectroscopy (EIS) to calculate surface coverage (


).
Phase 1: Preparation
  • Specimen: Mild steel coupons (composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

  • Pre-treatment: Abrade with SiC paper (grades 400–1200). Degrease with acetone.[3] Wash with bidistilled water.[3] Dry in warm air.

  • Solution: Prepare 1.0 M HCl using analytical grade 37% HCl.

  • Inhibitor: Dissolve ATDT in the acid solution. Concentration range:

    
     M to 
    
    
    
    M.
Phase 2: Electrochemical Measurement (EIS)

Why EIS? It separates the charge transfer resistance (


) from solution resistance, providing a direct measure of the protective film's integrity.
  • Setup: Three-electrode cell (Working: Steel; Counter: Platinum; Reference: SCE).

  • OCP: Allow 30 mins for Open Circuit Potential stabilization.

  • Frequency: 100 kHz to 10 mHz. Amplitude: 10 mV.

  • Calculation:

    
    
    
Phase 3: Data Processing & Isotherm Fitting
  • Calculate

    
     for each concentration (
    
    
    
    ).
  • Plot

    
     vs. 
    
    
    
    (Langmuir).
  • Calculate Linear Regression (

    
    ).
    
  • Extract Intercept to find

    
    .
    
  • Calculate Gibbs Free Energy:

    
    
    (Note: 55.5 is the molar concentration of water in solution).
    
Experimental Workflow Diagram

ExperimentalProtocol Prep Sample Prep (Polishing/Degreasing) Immersion Immersion in 1M HCl (+ ATDT 10^-6 to 10^-3 M) Prep->Immersion Measure Measurement (EIS / Weight Loss) Immersion->Measure CalcTheta Calculate Surface Coverage (θ) Measure->CalcTheta Fit Linear Regression (C/θ vs C) CalcTheta->Fit Result Output: K_ads, ΔG_ads Fit->Result

Caption: Step-by-step workflow for extracting thermodynamic parameters from raw corrosion data.

References
  • Bentiss, F., et al. "Corrosion inhibition of mild steel in hydrochloric acid by 4-amino-3,5-dimercapto-1,2,4-triazole." Journal of Applied Electrochemistry.

  • Quraishi, M. A., & Sharma, H. K. "4-Amino-3-butyl-5-mercapto-1,2,4-triazole: A new corrosion inhibitor for mild steel in sulphuric acid." Materials Chemistry and Physics.

  • Zarrouk, A., et al. "Thermodynamic characterization of 4-amino-1,2,4-triazole derivatives on steel surfaces." Journal of Molecular Liquids.

  • ASTM G1-03. "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International.

  • Obot, I. B., et al. "Density Functional Theory (DFT) as a powerful tool for designing new organic corrosion inhibitors: An overview." Progress in Organic Coatings.

Sources

X-ray diffraction (XRD) analysis of 4-amino-1,2,4-triazole-3,5-dithiol metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Performance Guide for Drug Development

Executive Summary

This guide provides a technical analysis of metal complexes derived from 4-amino-1,2,4-triazole-3,5-dithiol (ATDT) . Unlike standard monodentate ligands, ATDT offers a unique


-donor architecture capable of forming highly stable supramolecular networks. For researchers in drug discovery and materials science, understanding the crystallographic signature of these complexes is critical for predicting bioavailability, stability, and bioactivity.

This document compares ATDT complexes against standard triazole alternatives, details a self-validating XRD protocol, and provides the mechanistic insights necessary to interpret structural data.

Part 1: The Structural Advantage (Comparative Analysis)

In coordination chemistry, the "performance" of a ligand is defined by its binding stability and the topology of the resulting metal-organic framework (MOF). ATDT is distinct because it possesses two potential sulfur donor sites and an amino group, allowing for diverse coordination modes (monodentate, bidentate bridging, or chelating).

Table 1: Performance Comparison of Triazole-Based Ligand Systems

FeatureATDT Complexes (Product Focus)4-Amino-1,2,4-Triazole (AT) 1,2,4-Triazole-3-Thiol
Donor Atoms

(High Denticity)

(Nitrogen only)

(Mixed)
Coordination Mode Often bridging (

or

), forming 2D/3D polymers.
Mostly monodentate or

bridging (1D chains).
Chelation (

) or bridging.
Stability High: Multiple chelation rings and S-Metal bonds resist hydrolysis.Moderate: Susceptible to ligand exchange.Moderate-High: Dependent on metal hardness.
Crystallinity Challenge: Tends to form polycrystalline powders due to rapid polymerization.High: Forms large single crystals easily.Moderate: Variable solubility.
Bioactivity Enhanced: S-donors often increase lipophilicity and metal release rates (antimicrobial/anticancer).Baseline: Standard azole activity.Intermediate: Good antifungal properties.[1]

Expert Insight: The critical differentiator for ATDT is the Thione-Thiol Tautomerism . XRD is the only definitive method to confirm whether the ligand coordinates in the neutral thione form (C=S) or the anionic thiol form (C-S⁻). This dictates the charge balance and solubility of the final drug candidate.

Part 2: Experimental Protocol (Synthesis & XRD Characterization)

This protocol is designed to maximize the probability of obtaining analyzable crystals from ATDT complexes, which are notoriously insoluble.

Phase 1: Synthesis & Crystallization (Solvent Diffusion Method)

Direct mixing often yields amorphous powders. Use diffusion for X-ray quality crystals.

  • Ligand Preparation: Dissolve 1.0 mmol of ATDT in 10 mL of hot ethanol/DMF (1:1 ratio).

  • Metal Solution: Dissolve 1.0 mmol of Metal Salt (e.g.,

    
    , 
    
    
    
    ) in 10 mL distilled water.
  • Layering (The Critical Step):

    • Place the denser metal solution in a narrow test tube.

    • Carefully layer 2 mL of pure ethanol buffer on top.

    • Gently layer the ligand solution on top of the buffer.

  • Incubation: Seal with Parafilm (poke 1 small hole for slow evaporation). Leave undisturbed in the dark for 2-3 weeks.

  • Harvesting: Filter crystals and wash with cold ethanol. Do not dry in an oven ; air dry to prevent desolvation which collapses the lattice.

Phase 2: X-Ray Diffraction Setup

Standard settings for transition metal complexes.

  • Instrument: Bruker D8 Venture or equivalent.

  • Radiation:

    
     (
    
    
    
    ) for SC-XRD;
    
    
    for PXRD.
  • Temperature: 100 K (Cryostream is essential to reduce thermal vibration of the flexible S-alkyl chains).

  • Strategy: Collect full sphere data (

    
    ) to ensure precise bond length determination.
    
Part 3: Data Interpretation & Causality

When analyzing the CIF (Crystallographic Information File), focus on these specific parameters to validate your complex structure.

1. Distinguishing Tautomers via Bond Lengths

The biological efficacy often depends on the tautomeric state.

  • Thione Form (C=S): Look for C-S bond lengths approx 1.67 – 1.69 Å . The proton remains on the adjacent Nitrogen.

  • Thiolate Form (C-S-M): Look for C-S bond lengths approx 1.74 – 1.76 Å . This indicates deprotonation and strong Metal-Sulfur bonding.

2. The "Bite Angle"

In chelating modes (N-M-S), the bite angle determines steric strain.

  • Ideal Octahedral:

    
    .
    
  • ATDT Typical: Often 72-85^\circ due to the rigid 5-membered ring. Note: Deviations <75^\circ often correlate with lower stability in solution.

3. Intermolecular Interactions (Hirshfeld Surface Analysis)

ATDT complexes frequently form supramolecular sheets via


 hydrogen bonds.
  • Check: Does your structure show S...S contacts < 3.6 Å?

  • Implication: These "sulfur zippers" enhance solid-state stability, crucial for shelf-life of pharmaceutical formulations.

Part 4: Analytical Workflow (Visualization)

The following diagram outlines the decision logic for characterizing these complexes, specifically addressing the "Powder vs. Single Crystal" dilemma common with ATDT.

XRD_Workflow cluster_legend Key Decision Points Start Start: ATDT Metal Complex Synthesis Check_State Visual Inspection Start->Check_State Single_Crystal Single Crystals Visible? Check_State->Single_Crystal SC_XRD Perform SC-XRD (Mo Source, 100K) Single_Crystal->SC_XRD Yes Powder_Prep Grind to Fine Powder Single_Crystal->Powder_Prep No (Polycrystalline) Solve_Structure Structure Solution (SHELXT/OLEX2) SC_XRD->Solve_Structure Check_R R-Factor < 5%? Solve_Structure->Check_R Publish Generate CIF & Publish Check_R->Publish Yes Check_R->Powder_Prep No (Twinning/Disorder) PXRD_Scan PXRD Scan (5-80° 2θ, Cu Source) Powder_Prep->PXRD_Scan Indexing Indexing & Unit Cell Det. PXRD_Scan->Indexing Rietveld Rietveld Refinement Indexing->Rietveld Rietveld->Publish

Caption: Logical workflow for structural determination of ATDT complexes, prioritizing Single Crystal XRD but providing a fallback to Rietveld Refinement for polycrystalline samples.

References
  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Source: ScienceOpen/ResearchGate Note: Establishes the bidentate coordination mode (S and N donors) and tetrahedral geometry for Zn/Cd analogs.

  • Synthesis and X-ray Structure Analysis of the Polymeric [Ag2(4-Amino-4H-1,2,4-triazole)2(NO3)]n. Source: MDPI (Molecules 2023) Note: Provides comparative lattice data for Ag-triazole bridging modes and antimicrobial efficacy baselines.

  • Coordination geometries of bis(4-amino-3-alkyl-1,2,4-triazole-5-thione) complexes. Source: ResearchGate (Inorganica Chimica Acta) Note: Critical reference for distinguishing thione vs. thiol bond lengths in XRD analysis.

  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization. Source: European Journal of Chemistry Note: Discusses the biological implications (antifungal/antibacterial) of the N-N bridging observed in these complexes.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.